2,5-Dimethoxyaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDEJZUYICQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-90-5 | |
| Record name | NSC51764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling of 2,5-Dimethoxyaniline Hydrochloride
Executive Summary
2,5-Dimethoxyaniline hydrochloride (CAS: 53272-20-1) is a critical precursor in the synthesis of advanced conducting polymers, such as poly(2,5-dimethoxyaniline) (PDMA), and serves as a vital intermediate in pharmaceutical and agrochemical development. For researchers and drug development professionals, the precise spectroscopic characterization of this monomer is paramount. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of 2,5-dimethoxyaniline hydrochloride.
Unlike standard data repositories, this guide focuses on the causality behind the spectral features—specifically, how the protonation of the amine group fundamentally alters the electronic environment of the aromatic system—and provides self-validating experimental protocols to ensure data integrity.
Structural and Electronic Causality: The Protonation Effect
To interpret the spectroscopic data of 2,5-dimethoxyaniline hydrochloride accurately, one must first understand the profound electronic shift that occurs upon protonation of the free base[1].
In the free base form (2,5-dimethoxyaniline), the nitrogen lone pair is fully conjugated with the aromatic
The Causality of the Shift:
-
Loss of Resonance: The
group has no lone pair to donate into the ring. The resonance effect is entirely abolished. -
Strong Inductive Withdrawal: The positively charged nitrogen becomes a powerful electron-withdrawing group (EWG) via the inductive effect (
-bond withdrawal). -
Spectroscopic Consequences:
-
NMR: The aromatic protons—particularly H-6, which is ortho to the ammonium group—experience severe deshielding.
-
UV-Vis: The loss of
conjugation causes a hypsochromic (blue) shift in the absorption maxima. -
IR: The sharp
stretching bands are replaced by a broad, complex "ammonium band" overlapping the C-H stretching region[2].
-
Fig 1: Electronic and structural causality of amine protonation on spectral data.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic parameters for 2,5-dimethoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR)
Data acquired in DMSO-
Table 1:
Table 2:
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the hydrochloride salt is characterized by the massive structural alteration of the N-H stretching region[3].
Table 3: FT-IR Peak Assignments (KBr Pellet)
| Wavenumber (
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the monomer is essential for monitoring the oxidative polymerization process to PDMA[4].
Table 4: UV-Vis Absorption Maxima (in
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems. A self-validating system incorporates internal checks that immediately flag sample degradation, incomplete protonation, or solvent contamination.
NMR Acquisition Protocol
Objective: Obtain high-resolution
-
Sample Preparation: Weigh 15 mg of 2,5-dimethoxyaniline hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Environmental Control: Ensure the NMR tube is purged with dry nitrogen. Moisture in the DMSO will cause the
peak to broaden into the baseline or shift due to rapid proton exchange. -
Acquisition Parameters: Run a standard 1D
experiment with a relaxation delay ( ) of 2 seconds and 16 scans. For , utilize a of 2-3 seconds with proton decoupling (WALTZ-16) for a minimum of 512 scans. -
Self-Validation Mechanism:
-
Check 1: The TMS peak must be exactly at 0.00 ppm.
-
Check 2: The water peak in DMSO-
should appear at 3.33 ppm. If the water peak is excessively large and the peak at 10.20 ppm is missing, the sample has absorbed atmospheric moisture, invalidating the integration.
-
FT-IR Acquisition Protocol
Objective: Accurately map the vibrational modes without inducing polymorphic changes or ion-exchange.
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours.
-
Sample Milling: Mix 2 mg of the analyte with 200 mg of dry KBr. Grind gently in an agate mortar. Crucial: Do not over-grind, as excessive mechanical energy can cause the hydrochloride salt to undergo partial ion exchange with KBr, altering the spectrum.
-
Pellet Pressing: Press under 10 tons of vacuum pressure for 2 minutes to form a translucent pellet.
-
Acquisition: Scan from 4000 to 400
at a resolution of 4 for 32 scans against a pure KBr background. -
Self-Validation Mechanism:
-
Check 1: Look at the 3300-3400
region. If sharp doublet peaks appear, the salt has partially degraded back to the free base. The protocol must be restarted with fresh, dry material.
-
UV-Vis Acquisition Protocol
Objective: Determine the molar absorptivity and confirm the protonation state.
-
Stock Solution: Prepare a 1.0 mM stock solution using ultra-pure (18 M
) deionized water. -
Dilution: Dilute to a working concentration of 0.1 mM.
-
Acquisition: Use matched quartz cuvettes (1 cm path length). Run a baseline correction using the pure solvent. Scan from 200 nm to 500 nm.
-
Self-Validation Mechanism:
-
Check 1: Add 1 drop of 0.1 M NaOH to the cuvette and rescan. The peak at 285 nm should undergo a bathochromic (red) shift and increase in intensity as the free base is generated and the
transition is restored. This chemical switch validates that the original spectrum was indeed the fully protonated salt.
-
Fig 2: Self-validating spectroscopic workflow for 2,5-Dimethoxyaniline HCl.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. PubChem.[Link][1]
-
Mungkalodom, S., et al. (2014). Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research.[Link][4]
-
Singh, A., et al. (2012). Influence of Binary Oxidant (FeCl3:APS) Ratio on the Spectroscopic and Microscopic Properties of Poly(2,5-Dimethoxyaniline). Soft Nanoscience Letters.[Link][3]
-
National Institute of Standards and Technology (NIST). Benzenamine, 4-chloro-2,5-dimethoxy- IR Spectrum (Reference for 2,5-dimethoxy aromatic IR behaviors). NIST Chemistry WebBook, SRD 69.[Link][2]
Sources
- 1. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]
- 3. Influence of Binary Oxidant (FeCl3:APS) Ratio on the Spectroscopic and Microscopic Properties of Poly(2,5-Dimethoxyaniline) [scirp.org]
- 4. scielo.br [scielo.br]
Technical Guide: Solubility Profiling of 2,5-Dimethoxyaniline Hydrochloride
The following technical guide provides an in-depth analysis of the solubility profile of 2,5-Dimethoxyaniline hydrochloride, synthesized from industrial protocols, thermodynamic principles, and available physicochemical data.
Executive Summary & Chemical Identity
2,5-Dimethoxyaniline hydrochloride (CAS: 62994-90-5) is the stabilized salt form of 2,5-dimethoxyaniline (CAS: 102-56-7). While the free base is a low-melting (78–80 °C), oxidatively unstable solid used in dye synthesis (e.g., Ice Dye Black Salt K) and conducting polymers, the hydrochloride salt offers superior storage stability and water solubility.
Understanding the solubility differential between the lipophilic free base and the hydrophilic salt is the critical factor in designing efficient purification, recrystallization, and reaction workups. This guide details the solvent systems required to manipulate these phase behaviors.
Chemical Identity Table
| Parameter | Free Base | Hydrochloride Salt |
| CAS Number | 102-56-7 | 62994-90-5 |
| Formula | ||
| MW | 153.18 g/mol | 189.64 g/mol |
| Appearance | Gray/Brown Crystalline Solid | Off-white to Beige Powder |
| Melting Point | 78–80 °C | >200 °C (Decomposes) |
| Primary Hazard | Acute Tox.[1][2] (Oral), Irritant | Irritant, Hygroscopic |
Solubility Profile & Solvent Selection
The solubility of 2,5-dimethoxyaniline hydrochloride is governed by the ionic interaction between the ammonium cation and the chloride anion. Unlike the free base, which dissolves readily in non-polar organics, the salt requires high dielectric constant solvents to overcome its lattice energy.
Table 1: Comparative Solubility Matrix
Data synthesized from industrial purification protocols and standard amine salt behavior.
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |
| Polar Protic | Water | Low (4 g/L @ 40°C) | High | Aqueous workup phase |
| Methanol | High | High | Recrystallization solvent | |
| Ethanol | High | Moderate | Recrystallization solvent | |
| Isopropanol (IPA) | High | Low/Moderate | Crystallization anti-solvent | |
| Polar Aprotic | DMSO / DMF | High | High | Reaction medium |
| Acetone | High | Low | Wash solvent | |
| Non-Polar | Diethyl Ether | Soluble | Insoluble | Precipitating agent (Anti-solvent) |
| Chloroform | Soluble | Sparingly Soluble | Extraction (Free base only) | |
| Hexane/Ligroine | Soluble (Hot) | Insoluble | Impurity removal |
Mechanistic Insight: The "Salting Out" Effect
The 2,5-dimethoxy substitution pattern increases electron density on the aromatic ring, making the amine more basic and the resulting salt stable. However, the methoxy groups also add lipophilicity.
-
Synthesis Implication: To form the salt, the free base is dissolved in a "bridge solvent" (like Methanol or IPA) where both forms are soluble. Concentrated HCl is added, followed by a non-polar "anti-solvent" (Ether or Acetone) to lower the dielectric constant of the mixture, forcing the ionic salt to precipitate while non-polar impurities remain in solution.
Experimental Protocols
These protocols are designed to be self-validating. If the expected phase change (precipitation or dissolution) does not occur, check the water content of your solvents, as moisture can drastically increase the solubility of the salt in organic mixtures.
Protocol A: Salt Formation and Precipitation
Objective: Convert 2,5-dimethoxyaniline free base to the hydrochloride salt for stabilization.
-
Dissolution: Dissolve 10 g of 2,5-dimethoxyaniline (Free Base) in 60 mL of Isopropanol (IPA) . Warm to 40°C to ensure complete dissolution.
-
Filtration: Filter the solution while warm to remove any insoluble mechanical impurities.
-
Acidification: With vigorous stirring, add 1.1 equivalents of Concentrated HCl (37%) dropwise.
-
Observation: The solution may darken slightly; an exotherm will be observed.
-
-
Precipitation: Allow the solution to cool to room temperature. If crystallization does not begin, add Diethyl Ether or MTBE dropwise until persistent turbidity is observed (Cloud Point).
-
Crystallization: Cool the mixture to 0–4°C for 2 hours.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold Acetone or Ether (in which the salt is insoluble) to remove residual acid and organic impurities.
-
Drying: Dry in a vacuum oven at 40°C. Note: High heat can cause discoloration.
Protocol B: Solubility Determination (Gravimetric Method)
Objective: Determine the precise saturation limit in a specific solvent (e.g., for process scale-up).
-
Saturation: Add excess 2,5-dimethoxyaniline HCl to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stir bar.
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent completely (Rotavap or N2 stream) and dry the residue to constant weight.
-
Calculation:
Visualizing the Purification Workflow
The following diagram illustrates the solubility-driven purification cycle, highlighting the critical solvent switches required to separate the product from impurities.
Caption: Solubility-driven purification workflow utilizing the differential solubility of the free base (soluble in organics) and the HCl salt (insoluble in non-polar ethers).
Thermodynamic Considerations
For researchers modeling the solubility (
Critical Note for Scale-Up: In organic solvents like methanol, the "Salting In" effect may be observed if trace water is present. The high lattice energy of the hydrochloride salt means that even small amounts of water (0.5 - 1.0%) in your organic solvent can drastically skew solubility data. Always use anhydrous solvents for reproducible solubility profiling.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,5-Dimethoxyaniline Hydrochloride (CAS 62994-90-5). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. Retrieved from
-
GuideChem. (2023). Synthesis and Process Optimization of 2,5-Dimethoxyaniline. Retrieved from
-
Indian Academy of Sciences. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline). Bulletin of Materials Science. Retrieved from
-
Organic Syntheses. (1941). General methods for Amine Hydrochloride purification. Org. Synth. Coll. Vol. 1. Retrieved from
Sources
2,5-Dimethoxyaniline hydrochloride melting point and boiling point
The following technical guide details the physicochemical profile, thermal characterization, and experimental handling of 2,5-Dimethoxyaniline and its hydrochloride salt .
Physicochemical Profiling & Thermal Analysis[1]
Executive Summary
2,5-Dimethoxyaniline (2,5-DMA) is a substituted aniline derivative widely utilized as a chemical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical agents.[1] In drug development, it serves as a scaffold for designing bioactive molecules due to the electron-donating methoxy groups at the ortho and meta positions relative to the amine.[1]
Researchers must distinguish between the Free Base (the neutral amine) and the Hydrochloride Salt (the ionic solid). While the free base exhibits a distinct, low-temperature melting point, the hydrochloride salt is an ionic lattice that typically undergoes decomposition prior to a defined liquid-vapor transition.[1] This guide clarifies these distinctions to ensure accurate experimental characterization.
Physicochemical Data Profile
The following table contrasts the definitive properties of the free base with the thermal behavior of the hydrochloride salt.
| Property | 2,5-Dimethoxyaniline (Free Base) | 2,5-Dimethoxyaniline Hydrochloride (Salt) |
| CAS Number | 102-56-7 | 6315-89-5 (General HCl salt) |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂[1] · HCl |
| Molecular Weight | 153.18 g/mol | 189.64 g/mol |
| Physical State | Gray to white crystalline flakes | Yellow to brown crystalline powder |
| Melting Point (MP) | 79 – 82 °C (Sharp transition) | > 200 °C (Decomposes) (No stable liquid phase) |
| Boiling Point (BP) | 140 °C @ 7 mmHg ~270 °C @ 760 mmHg (w/ decomp) | N/A (Dissociates/Decomposes)(Salts do not boil) |
| Solubility | Soluble in ethanol, ether, hot ligroin.Slightly soluble in water.[1] | Soluble in water, methanol.Insoluble in non-polar solvents.[1] |
Critical Note on Salt Boiling Point: Ionic salts like 2,5-dimethoxyaniline hydrochloride do not have a boiling point .[1] Upon heating, they undergo thermal dissociation (
) or irreversible decomposition (charring).[1] Any "boiling point" cited for the salt usually refers to the free base formed after dissociation.[1]
Thermal Characterization & Experimental Protocols
3.1. The "Salt-to-Base" Verification Protocol
Because the melting point of the hydrochloride salt is often broad and accompanied by decomposition (browning/charring), it is not a reliable standard for purity identification.[1] The standard analytical workflow involves converting the salt to the free base to measure the sharp, characteristic melting point (79–82 °C).[1]
Protocol: Basification and Extraction
-
Dissolution: Dissolve 100 mg of the hydrochloride salt in 2 mL of distilled water. The solution may be slightly acidic (pH ~3-4).[1]
-
Neutralization: Dropwise add 10% NaOH or saturated
solution until the pH reaches ~10. A precipitate (the free base) will form immediately.[1] -
Extraction: Extract the aqueous mixture with
mL of Dichloromethane (DCM) or Ethyl Acetate. -
Drying: Dry the combined organic layers over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Analysis: Recrystallize the resulting solid (from ethanol/water) and determine the melting point. It should strictly conform to the 79–82 °C range.
3.2. Thermal Analysis (DSC)
For precise characterization of the salt form itself, Differential Scanning Calorimetry (DSC) is superior to capillary methods.[1]
-
Endotherm 1 (Dehydration): If the salt is a hydrate, a broad peak may appear < 100 °C.[1]
-
Exotherm (Decomposition): A sharp exothermic peak > 200 °C typically indicates the onset of degradation.
Synthesis & Salt Formation Pathway[1]
The hydrochloride salt is typically generated to stabilize the amine against oxidation (amines oxidize/darken in air; salts are stable).[1]
Figure 1: Synthesis pathway from nitro-precursor to stable hydrochloride salt.[1]
Applications in Drug Development[1]
-
Metabolic Stability: The 2,5-dimethoxy motif is metabolically active.[1] The methoxy groups can undergo O-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6), creating phenolic metabolites that may be reactive.[1]
-
Bioisosterism: The compound serves as a scaffold for mimicking neurotransmitters (e.g., dopamine/serotonin analogs) due to its electron-rich aromatic ring.[1]
-
Solubility Engineering: Drug candidates containing this moiety are often converted to the hydrochloride salt to improve aqueous solubility for bioavailability studies.[1]
References
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 2,5-Dimethoxyaniline. Retrieved from
-
Sigma-Aldrich. (2023).[1] Product Specification: 2,5-Dimethoxyaniline Hydrochloride.[1][2][3][4] Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7619, 2,5-Dimethoxyaniline. Retrieved from
-
ChemicalBook. (2024).[1] 2,5-Dimethoxyaniline Properties and MSDS. Retrieved from
Sources
Synthesis and purification of 2,5-Dimethoxyaniline hydrochloride
Technical Whitepaper: Optimized Synthesis and Purification of 2,5-Dimethoxyaniline Hydrochloride
Executive Summary & Strategic Context
2,5-Dimethoxyaniline (2,5-DMA) is a critical aromatic amine intermediate used extensively in the synthesis of redox-active materials, azo dyes (e.g., Black Salt K), and as a scaffold in medicinal chemistry. While commercially available, high-purity synthesis in the laboratory is often required to avoid the oxidation impurities common in aged commercial stocks.
Critical Distinction: Researchers must distinguish 2,5-dimethoxyaniline (Aniline derivative, CAS 102-56-7) from 2,5-dimethoxyphenethylamine (2C-H, Phenethylamine derivative). This guide focuses strictly on the aniline derivative.
Technical Objective: To provide a scalable, high-yield protocol for the reduction of 2,5-dimethoxynitrobenzene to 2,5-dimethoxyaniline and its subsequent stabilization as a hydrochloride salt.
Retrosynthetic Analysis & Mechanism
The most robust route to 2,5-dimethoxyaniline involves the reduction of the nitro group. While Fe/HCl (Béchamp reduction) is traditional, it generates significant iron sludge waste. For high-value pharmaceutical applications, Catalytic Transfer Hydrogenation (CTH) using Hydrazine Hydrate and Pd/C is superior due to its mild conditions, high chemoselectivity, and ease of workup.
Mechanism:
The hydrazine acts as a hydrogen donor. The Palladium surface adsorbs both the nitroarene and the hydrazine. Decomposition of hydrazine releases active hydrogen species on the catalyst surface, which stepwise reduces the nitro group (
Figure 1: Reaction pathway from nitro-precursor to hydrochloride salt via Catalytic Transfer Hydrogenation.[1]
Experimental Protocol
Phase 1: Catalytic Transfer Hydrogenation
Rationale: Hydrazine hydrate is preferred over
Reagents:
-
2,5-Dimethoxynitrobenzene (10.0 g, 54.6 mmol)
-
Activated Palladium on Carbon (10% Pd/C, 0.5 g)
-
Hydrazine Hydrate (80% aqueous, 10 mL, ~160 mmol)
-
Methanol (150 mL, HPLC Grade)
Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 2,5-dimethoxynitrobenzene in 150 mL Methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry; add under a nitrogen blanket or as a wet slurry.
-
Reduction: Heat the mixture to a gentle reflux (65°C). Dropwise add Hydrazine Hydrate over 30 minutes.
-
Observation: Evolution of
gas will occur. The yellow solution will gradually become colorless or pale pink.
-
-
Completion: Reflux for an additional 60 minutes. Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by the amine spot (lower , stains red/brown with ninhydrin). -
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with 20 mL methanol.
Phase 2: Isolation of Freebase
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove methanol.
-
The residue is the crude freebase (typically an oil that solidifies).
-
Purification (Optional but Recommended): Dissolve residue in
(100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous . Evaporate solvent.-
Checkpoint: Freebase Melting Point: 80–82°C . If the solid is dark/oily, perform a vacuum distillation (bp ~140°C @ 7 mmHg) before salt formation.
-
Phase 3: Hydrochloride Salt Formation
Rationale: Anilines oxidize rapidly in air (turning purple/black). Converting to the HCl salt protects the amine group and ensures long-term stability.
Procedure:
-
Dissolve the purified freebase (8.0 g) in anhydrous Diethyl Ether (100 mL) or Isopropanol (50 mL).
-
Acidification:
-
Method A (Gas): Bubble dry HCl gas through the solution until saturation.
-
Method B (Solution): Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
-
Precipitation: The hydrochloride salt will precipitate immediately as a white to off-white solid.
-
Collection: Filter via Buchner funnel under inert gas (Argon/Nitrogen) to minimize moisture absorption. Wash with cold anhydrous ether.
Purification Strategy (Recrystallization)
If the isolated salt is slightly colored (pink/grey), recrystallization is mandatory for pharmaceutical grade purity.
Solvent System: Ethanol / Diethyl Ether.
Figure 2: Logic flow for the purification of the hydrochloride salt.
Analytical Validation
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Darkens upon air exposure (oxidation). |
| Freebase MP | 80 – 82 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Hydroscopic; store in desiccator. |
| 1H NMR | Characteristic methoxy singlets are key identifiers. |
Key NMR Diagnostic:
In DMSO-
Safety & Handling (E-E-A-T)
-
Toxicity: 2,5-Dimethoxyaniline is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a methemoglobinemia inducer (interferes with blood oxygen transport).
-
Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).
-
Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials under Argon at 4°C.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for nitro-reduction protocols).
-
BenchChem. Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24847125, 2,5-Dimethoxyaniline.Link
-
Sigma-Aldrich. Safety Data Sheet: 2,5-Dimethoxyaniline.Link
- Johnston, R. A. W., & Rose, M. E.Rapid reduction of nitro-compounds to amines. Tetrahedron, 1979, 35(17), 2169-2171.
Sources
The Reactivity and Applications of 2,5-Dimethoxyaniline Hydrochloride in Advanced Chemical Synthesis and Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary and Chemical Profiling
As a Senior Application Scientist, I frequently encounter 2,5-Dimethoxyaniline (CAS: 102-56-7) and its stabilized salt, 2,5-Dimethoxyaniline hydrochloride (CAS: 62994-90-5), acting as critical linchpins in both pharmaceutical synthesis and advanced materials science [1]. The unique reactivity of this compound stems from the synergistic electronic effects of its functional groups. The two methoxy (-OCH₃) groups at the 2- and 5-positions are strongly electron-donating via resonance, rendering the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution. Concurrently, the primary amine (-NH₂) serves as a versatile handle for condensation, diazotization, and oxidative polymerization.
Converting the free base to its hydrochloride salt achieves two vital outcomes: it significantly enhances aqueous solubility for green-chemistry applications, and it protonates the amine, temporarily deactivating the ring to prevent premature auto-oxidation during storage.
Physicochemical Data and Solvent Compatibility
To design robust synthetic workflows, we must first understand the thermodynamic boundaries of the substrate. The table below synthesizes the critical physical parameters and solubility profiles necessary for reaction solvent selection.
| Property | 2,5-Dimethoxyaniline (Free Base) | 2,5-Dimethoxyaniline Hydrochloride |
| CAS Number | 102-56-7 | 62994-90-5 |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ |
| Molar Mass | 153.18 g/mol | 189.64 g/mol |
| Melting Point | 78–82 °C | > 200 °C (Decomposes) |
| Aqueous Solubility | Low (~4 g/L at 20 °C) | High (Readily soluble) |
| Organic Solubility | Soluble in Ethanol, Chloroform, Ether | Soluble in hot Ethanol, DMSO |
| Primary Utility | Condensation reactions, organic synthesis | Aqueous oxidative polymerization |
Data aggregated from standardized chemical inventories and PubChem records [1, 2].
Applications in Medicinal Chemistry and Drug Development
In drug discovery, the 2,5-dimethoxyaniline scaffold is predominantly utilized to construct rigid, nitrogen-containing heterocycles. It is a foundational building block for synthesizing quinolines, quinoxalines, and quinolones , which are privileged pharmacophores in antimicrobial and antineoplastic agents.
Synthesis of Quinone-Based Enzyme Inhibitors
Research into redox regulation of the dual-specificity phosphatase Cdc25B—a critical target in oncology—relies heavily on para-quinone-based inhibitors. 2,5-Dimethoxyaniline is reacted with Meldrum’s acid to form an arylamino-methylene derivative. Subsequent thermal cyclization and oxidation yield highly active quinolinedione derivatives [3]. The methoxy groups dictate the regioselectivity of the cyclization, steering the intramolecular attack to the sterically accessible and electronically activated para-position.
The Conrad-Limpach Reaction for Quinolone Cores
A classic, highly reliable application is the Conrad-Limpach synthesis of 4-hydroxyquinolines. By condensing 2,5-dimethoxyaniline with β-keto esters (like ethyl acetoacetate), we form an enamine intermediate. When subjected to extreme thermal stress (~250 °C), this intermediate undergoes an intramolecular Friedel-Crafts-type ring closure to yield 5,8-dimethoxy-2-methylquinolin-4-ol [4].
Caption: Conrad-Limpach Synthesis Pathway for Quinoline Derivatives.
Materials Science: Conductive Polymers and Supercapacitors
Beyond small-molecule pharmaceuticals, 2,5-dimethoxyaniline hydrochloride is a monomer of choice for synthesizing Poly(2,5-dimethoxyaniline) (PDMA) . PDMA is a substituted polyaniline derivative exhibiting exceptional electrical conductivity (~10⁻¹ S cm⁻¹) and specific capacitance, making it highly valuable for supercapacitor electrodes and direct methanol fuel cells (DMFCs) [5].
The Mechanistic Role of the Hydrochloride Salt
Why use the hydrochloride salt instead of the free base for polymerization?
-
Regiocontrol: Protonation of the amine ensures that oxidative coupling occurs strictly in a head-to-tail fashion (para-directed), preventing branched, non-conductive oligomers.
-
Nanostructure Templating: By conducting the oxidation in the presence of high NaCl concentrations at sub-zero temperatures, the hydrochloride salt partially precipitates. These microscopic precipitates act as "seeds" or nucleation sites, templating the growth of highly crystalline PDMA nanoplates rather than amorphous bulk polymer [5].
Caption: Oxidative Polymerization Workflow for PDMA Nanostructures.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. I have embedded in-process checks (IPCs) to verify causality and reaction success at each critical juncture.
Protocol A: Conrad-Limpach Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol [4]
Objective: Synthesize a substituted quinolone core for downstream drug development.
Step-by-Step Methodology:
-
Condensation: In a 250 mL round-bottom flask, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol). Add a catalytic amount of glacial acetic acid (3 drops).
-
Water Removal: Equip the flask with a Dean-Stark trap and reflux in toluene (100 mL) for 4 hours.
-
Causality Check: The azeotropic removal of water drives the equilibrium toward the enamine intermediate. The collection of ~1.8 mL of water in the trap validates the completion of the condensation.
-
-
Intermediate Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from ethanol to yield pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
-
Crucial Step: Purity here is mandatory. Unreacted starting materials will carbonize (form tar) in the next step.
-
-
Thermal Cyclization: Heat 50 mL of diphenyl ether to 250 °C in a three-neck flask. Slowly add the dried intermediate (13.3 g, 0.05 mol) in small portions over 15 minutes.
-
Causality Check: Diphenyl ether is chosen because its boiling point (~259 °C) provides the exact thermal energy required to overcome the activation barrier for ring closure without degrading the product. Ethanol vapor will evolve during addition.
-
-
Precipitation: Maintain at 250 °C for 30 minutes, then cool to 90 °C. Pour the warm mixture vigorously into 200 mL of hexanes.
-
Causality Check: Hexanes act as an anti-solvent. The target quinolinol is highly polar and insoluble in alkanes, forcing immediate precipitation and separating it from the diphenyl ether.
-
-
Filtration: Filter the precipitate, wash with cold hexanes, and dry under a vacuum to obtain the final product.
Protocol B: Green Synthesis of Nanostructured PDMA [5]
Objective: Synthesize highly conductive PDMA nanoplates for supercapacitor integration.
Step-by-Step Methodology:
-
Monomer Preparation: Dissolve 2,5-dimethoxyaniline hydrochloride (0.05 mol) in 100 mL of 1.0 M HCl.
-
Salting-Out: Add NaCl to achieve a concentration of 1.5 M in the solution. Cool the reaction vessel to -5 °C using an ice-salt bath.
-
Causality Check: The high ionic strength and low temperature force the monomer to partially precipitate into microscopic "seeds". These seeds act as physical templates, forcing the polymer to grow into ordered nanoplates rather than an amorphous blob.
-
-
Oxidation Initiation: Slowly add a pre-cooled solution of Ammonium Persulfate (APS) or H₂O₂ (0.05 mol in 20 mL of 1.0 M HCl) dropwise over 30 minutes.
-
Propagation: Maintain the reaction at -5 °C for 12 hours under constant stirring.
-
Causality Check: The low temperature suppresses exothermic secondary reactions (like cross-linking or over-oxidation to quinone-imines), ensuring the polymer backbone remains highly conjugated and conductive. The solution will transition to a dark green suspension, indicating the formation of the conductive emeraldine salt state.
-
-
Harvesting: Filter the dark green powder, wash sequentially with 1.0 M HCl, deionized water, and acetone until the filtrate is colorless. Dry under a vacuum at 60 °C for 24 hours.
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. Retrieved March 2, 2026. URL:[Link]
-
Park, H., Carr, B. I., & Li, M. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry. (Indexed in PMC). URL:[Link]
-
Gnanakan, S. R. P., et al. Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) and its application in supercapacitors. ResearchGate / Frontier Materials. URL:[Link]
The 2,5-Dimethoxyaniline Hydrochloride Blueprint: Advanced Applications in Organic Synthesis and Materials Science
Executive Summary & Physicochemical Profiling
In the realm of advanced organic synthesis, 2,5-Dimethoxyaniline (2,5-DMA) and its stabilized hydrochloride salt serve as highly versatile, electron-rich building blocks[1]. The strategic placement of two strongly electron-donating methoxy (-OCH₃) groups at the ortho and meta positions relative to the primary amine fundamentally alters the electronic landscape of the benzene ring. This hyper-activation lowers the oxidation potential of the molecule, making it an ideal candidate for oxidative polymerization, dearomatization, and electrophilic coupling[2].
While the free base (CAS: 102-56-7) is functional, we mandate the use of the hydrochloride salt (CAS: 112984-250G) for rigorous synthetic workflows[3]. The free base is prone to spontaneous air oxidation due to its high electron density. Protonation of the amine to form the hydrochloride salt withdraws electron density, stabilizing the compound for long-term storage, preventing premature degradation, and allowing for precise stoichiometric control in solid-state reactions[4].
Table 1: Physicochemical & Electronic Profile of 2,5-DMA
| Property | Value / Characteristic | Synthetic Implication |
| Molecular Formula | C₈H₁₁NO₂ · HCl | Defines stoichiometric ratios for coupling. |
| Molar Mass | 153.18 g/mol (Free Base) | High atom economy in polymerizations. |
| Electronic Nature | Highly Electron-Rich (Push-Pull) | Susceptible to controlled hypervalent oxidation. |
| Solubility | Soluble in EtOH, CHCl₃, limited in H₂O | Dictates solvent selection (biphasic or organic). |
| Oxidation Potential | Lower than standard aniline | Requires milder oxidants to prevent over-oxidation. |
Advanced Materials: Mechanochemical Synthesis of Poly(2,5-dimethoxyaniline)
The synthesis of conducting polymers like polyanilines (PANIs) is traditionally performed via oxidative polymerization in highly dilute aqueous acidic solutions (0.1–0.2 M)[4].
The Causality of the Mechanochemical Shift: Solution-based methods are fundamentally flawed for industrial scale-up. To produce 1 kg of PANI, approximately 54 liters of water are required to dissipate the highly exothermic reaction heat and prevent polymer degradation[4]. Furthermore, this generates massive volumes of toxic, benzidine-contaminated aqueous waste.
By utilizing Mechanochemical Polymerization (MCP) , we bypass the solvent entirely. 2,5-DMA hydrochloride is ground directly with a solid oxidant like ammonium peroxydisulfate (APS). The mechanical shear forces drive the reaction in the solid state, maintaining a localized high concentration of reactants while completely eliminating aqueous waste[4]. The methoxy groups of 2,5-DMA sterically guide the polymerization, resulting in Poly(2,5-dimethoxyaniline) (PDMA) with unique electrochromic properties and enhanced solubility compared to unsubstituted PANI[5].
Caption: Mechanochemical polymerization workflow of 2,5-DMA to PDMA.
Protocol 1: Solvent-Free Mechanochemical Polymerization of PDMA
Self-Validating System: This protocol relies on visual and thermodynamic feedback to confirm reaction progress.
-
Preparation: In a stainless-steel grinding jar, add 10.0 mmol of 2,5-dimethoxyaniline hydrochloride.
-
Oxidant Addition: Add 12.5 mmol of ammonium peroxydisulfate (APS). Causality: The 1.25 molar ratio is mathematically required to provide the 2.5 moles of electrons necessary for the complete oxidation of the aniline ring to the conductive emeraldine oxidation state[4].
-
Milling: Seal the jar and mill at 30 Hz for 3 hours.
-
Validation Check (Visual & Thermal): Upon opening, the powder must have transitioned from pale pink/white to a deep, dark green. This color shift is the self-validating indicator of the polaron lattice formation (Emeraldine Salt). The jar will be slightly warm, confirming the exothermic propagation.
-
Purification: Wash the resulting solid with 0.1 M HCl to remove ammonium sulfate byproducts, followed by vacuum drying at 50°C.
Complex API Synthesis: Dearomatization to LL-C10037α
In pharmaceutical development, 2,5-DMA is a critical precursor for the total synthesis of highly functionalized natural products, such as the Streptomyces metabolite (-)-LL-C10037α , an antitumor antibiotic and Ras farnesyltransferase inhibitor.
The Causality of Dearomatization: Constructing heavily oxygenated, chiral cyclohexane rings from scratch is synthetically exhausting. Instead, researchers leverage the electron-rich nature of 2,5-DMA. By protecting the amine (e.g., with an N-allyloxycarbonyl group) and subjecting the molecule to hypervalent iodine oxidation, the planar aromatic ring is "dearomatized". The oxidant strips electrons from the ring, forcing water or an alcohol to attack, breaking the aromaticity and forming a 3D p-quinol or semiquinone spiroacetal. This rigid 3D structure restricts conformational freedom, allowing for highly face-selective epoxidation in subsequent steps.
Caption: Synthetic pathway of (-)-LL-C10037α via hypervalent iodine dearomatization.
Protocol 2: Hypervalent Iodine-Mediated Dearomatization
Self-Validating System: TLC and colorimetric shifts confirm the loss of aromaticity.
-
Substrate Preparation: Dissolve 5.0 mmol of N-protected 2,5-DMA in a 4:1 mixture of Acetonitrile and Water (25 mL) at 0°C.
-
Oxidation: Slowly add 1.1 equivalents of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) dropwise over 15 minutes. Causality: The slow addition at 0°C prevents runaway over-oxidation and suppresses the formation of polymeric tar.
-
Validation Check (Chromatographic): Monitor via TLC (Hexanes:EtOAc). The starting material (highly UV active) will disappear, replaced by a distinct yellow/orange spot (the p-quinol), which exhibits altered UV absorbance due to the loss of full aromatic conjugation.
-
Quenching: Quench with saturated aqueous NaHCO₃ to neutralize trifluoroacetic acid byproducts, extract with dichloromethane, and concentrate in vacuo.
Cationic Dyes and Biocatalysis
Push-Pull Cationic Dyes
Because of its high nucleophilicity, 2,5-DMA undergoes spontaneous oxidative C-C coupling with carbenium ions (such as tris-(2,6-dimethoxyphenyl)carbenium)[6]. The carbenium ion acts as both an electrophile and an oxidant. The coupling occurs exclusively para to the amino group, generating highly conjugated, cationic "push-pull" dyes. These dyes exhibit strong bathochromic shifts and are highly sought after for organic photovoltaics and nonlinear optics[6].
Laccase Induction in Biocatalysis
Beyond pure chemical synthesis, 2,5-DMA acts as a potent laccase inducer [3]. When introduced to fungal cultures like Trametes versicolor, the slight toxicity and redox-active nature of 2,5-DMA trigger a stress response in the fungus, upregulating the transcription and secretion of the laccase enzyme. This enzyme is subsequently harvested and immobilized for use in green biocatalytic oxidations, closing the loop between synthetic chemistry and industrial biotechnology[3].
Table 2: Comparative Synthesis Metrics for 2,5-DMA Applications
| Application Area | Primary Reagent | Key Intermediate | Yield / Efficiency Marker | Environmental Impact |
| Conducting Polymers | Ammonium Persulfate | Radical Cation | High (Solid-State Conversion) | Zero Solvent Waste |
| API Synthesis | PIFA (Hypervalent Iodine) | p-Quinol / Spiroacetal | 50-70% (Dearomatization) | Moderate (Aqueous Quench) |
| Cationic Dyes | Carbenium Ions | Push-Pull Cation | 46% (Direct Coupling) | Low (Spontaneous Rxn) |
References
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review Source: MDPI - Polymers URL:[Link]
-
Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes Source: Chemical Science / UNIGE URL:[Link]
Sources
2,5-Dimethoxyaniline Hydrochloride: A Versatile Building Block in Advanced Materials and Drug Discovery
Introduction: The Strategic Value of the 2,5-Dimethoxy Scaffold
In the landscape of synthetic organic chemistry, the selection of a starting building block dictates not only the downstream synthetic feasibility but also the physicochemical properties of the final macromolecule or active pharmaceutical ingredient (API). 2,5-Dimethoxyaniline hydrochloride (DMA·HCl) stands out as a highly privileged scaffold[1].
The presence of two electron-donating methoxy (–OCH₃) groups at the ortho and meta positions relative to the amine functional group fundamentally alters the molecule's electronic landscape. These groups lower the oxidation potential of the amine, facilitating controlled radical generation, while simultaneously providing steric bulk that dictates regioselectivity during electrophilic aromatic substitution and polymerization[2][3]. Furthermore, the hydrochloride salt form ensures excellent aqueous solubility, enabling "green chemistry" approaches in purely aqueous media[4][5].
This technical guide synthesizes field-proven insights into the utilization of DMA·HCl, bridging its critical roles in the synthesis of novel pharmacological agents and the development of nanostructured conducting polymers.
Applications in Drug Development and Medicinal Chemistry
In drug discovery, the 2,5-dimethoxyphenyl moiety is frequently utilized to modulate the lipophilicity, electronic distribution, and three-dimensional conformation of drug candidates. The methoxy oxygen atoms serve as potent hydrogen-bond acceptors, while their steric footprint can force adjacent ring systems out of coplanarity—a critical factor in target-site binding thermodynamics[6].
Synthesis of Anti-Tubercular Triazoles
The pursuit of novel treatments for Mycobacterium tuberculosis (TB) has led to the development of 1-aryl-4-difluoromethyl-1,2,3-triazole derivatives. Utilizing DMA·HCl as a starting material allows for a highly efficient, water-based cycloaddition. The methoxy groups at the 2- and 5-positions force the resulting triazole ring into a ~45° deviation from coplanarity with the aryl ring, a conformational twist that significantly enhances the molecule's inhibitory activity against TB[6].
Development of NF-κB Activation Inhibitors
DMA is also the foundational building block for synthesizing dehydroxymethyl derivatives of epoxyquinomicin C (e.g., DHM2EQ). Synthesized over a 5-step pathway from DMA, DHM2EQ acts as a potent inhibitor of TNF-alpha-induced NF-κB activation, showing significant in vivo efficacy in rheumatoid arthritis models[7]. The electron-rich nature of the dimethoxyaniline core is crucial for the subsequent oxidative transformations required to build the epoxyquinomicin pharmacophore.
Caption: Divergent synthetic pathways of 2,5-Dimethoxyaniline in targeted drug discovery.
Advanced Materials: Poly(2,5-dimethoxyaniline) (PDMA)
Beyond small molecules, DMA·HCl is a premier monomer for conducting polymers. Poly(2,5-dimethoxyaniline) (PDMA) is a polyaniline derivative that exhibits superior solubility in organic solvents and unique electrochromic properties (transitioning from yellow in the reduced state to blue in the oxidized state)[2][3].
Mechanistic Causality of Polymerization
The polymerization of DMA·HCl proceeds via the oxidation of the monomer to a radical cation. The presence of the methoxy groups at the 2 and 5 positions blocks the 5-position, ensuring strict para-directed head-to-tail coupling (N to C4).
When polymerized in the presence of high concentrations of NaCl at low temperatures, the solubility of the DMA·HCl monomer decreases, causing it to precipitate. These microscopic precipitates act as nucleation seeds. Polymerization initiated by H₂O₂ on the surface of these loosely bound aggregates proceeds non-directionally, resulting in a highly porous, nanostructured, lightweight polymer mat with high surface area and enhanced DC conductivity (~10⁻¹ S cm⁻¹)[4][5].
Caption: Electrochemical and chemical oxidative polymerization mechanism of PDMA.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to subsequent steps.
Protocol A: Green Synthesis of Nanostructured PDMA[4][5]
Objective: Synthesize high-conductivity PDMA using a template-free, environmentally benign aqueous route.
-
Preparation of the Nucleation Matrix: Dissolve 2,5-dimethoxyaniline hydrochloride (0.05 mol) in 50 mL of 1.0 M aqueous HCl.
-
Salting-Out Effect: Gradually add NaCl to the solution until a concentration of 1.36 M to 1.71 M is reached.
-
Causality: The addition of NaCl lowers the dielectric constant of the medium.
-
-
Thermal Control: Cool the reaction vessel to between -5 °C and 0 °C.
-
Validation Checkpoint: Observe the formation of a loosely packed, light-colored dispersion. This precipitate serves as the dynamic monomer reservoir and nucleation template.
-
-
Oxidative Initiation: Add H₂O₂ (0.0125 mol, maintaining a monomer/oxidant ratio of 4:1) dropwise over 15 minutes under continuous magnetic stirring.
-
Propagation & Harvesting: Allow the reaction to proceed for 4 hours. The solution will transition to a dark green color, indicating the formation of the doped emeraldine salt form of PDMA.
-
Isolation: Isolate the polymer via suction filtration. Wash extensively with cold 1M HCl followed by acetone to remove unreacted monomer and oligomers. Dry under vacuum at 40 °C for 24 hours.
-
Validation Checkpoint: The resulting material should form a lightweight, porous mat. Four-probe conductivity testing should yield ~10⁻¹ S cm⁻¹.
-
Protocol B: Aqueous Synthesis of Anti-TB Triazole Derivatives[6]
Objective: Synthesize 1-(2,5-dimethoxyphenyl)-4-difluoromethyl-1H-1,2,3-triazole via aqueous cycloaddition.
-
Precursor Solubilization: Dissolve 2,5-dimethoxyaniline hydrochloride (4.5 mmol) in 5 mL of deionized water in a 50 mL round-bottom flask.
-
Causality: The hydrochloride salt is utilized specifically to bypass the need for organic solvents, adhering to green chemistry principles.
-
-
Reagent Addition: Prepare a solution of diazomalonaldehyde (5.0 mmol) in 30 mL of water. Add this dropwise to the stirred DMA·HCl solution at room temperature.
-
Cycloaddition: Stir the reaction mixture continuously for 24 hours at 25 °C.
-
Validation Checkpoint: A white solid will gradually precipitate from the aqueous phase as the hydrophobic triazole product forms.
-
-
Purification: Collect the solid via vacuum filtration. Wash with ice-cold water (3 x 10 mL) to remove residual unreacted amine salt.
-
Crystallization: Recrystallize the crude product from aqueous ethanol.
-
Validation Checkpoint: Melting point analysis should confirm high purity (m.p. 351–352 K). ¹H NMR (CDCl₃) should show characteristic methoxy singlets at δ 3.89 and a distinct triazole proton signal at δ 8.14.
-
Quantitative Data Summaries
Table 1: Physicochemical Properties of 2,5-Dimethoxyaniline[1][8]
| Property | Value / Description | Impact on Application |
| Molecular Formula | C₈H₁₁NO₂ | Defines base molecular weight (153.18 g/mol ). |
| Appearance | White to light tan crystalline powder | Visual indicator of purity (darkening indicates oxidation). |
| Melting Point | 78–80 °C (Base); HCl salt is higher | Dictates thermal parameters for solvent-free/melt reactions. |
| Solubility (Base) | Soluble in ethanol, ether, chloroform | Ideal for organic synthesis and extraction workflows. |
| Solubility (HCl Salt) | Highly soluble in water | Enables green, aqueous-based synthetic methodologies. |
| Steric Profile | Di-ortho/meta substitution | Forces coplanarity deviations in synthesized drug derivatives. |
Table 2: Comparative Conductivity of Synthesized PDMA[4][5][9]
| Synthesis Method / Oxidant | Reaction Medium | Temperature | Morphology | DC Conductivity (S cm⁻¹) |
| H₂O₂ / NaCl (Green) | Aqueous HCl (1M) | -5 °C to 0 °C | Porous Nanostructured Mat | ~ 1.0 × 10⁻¹ |
| Ammonium Persulfate (APS) | Aqueous HCl (1M) | 5 °C | Granular Powder | ~ 7.7 × 10⁻⁹ |
| FeCl₃ / APS (50:50) | Aqueous Deionized Water | 5 °C | Agglomerated Particles | ~ 9.4 × 10⁻⁷ |
Note: The dramatic increase in conductivity using the H₂O₂/NaCl system is directly attributed to the template-effect of the precipitated DMA·HCl monomer, which guides the formation of highly aligned nanostructures.
References
-
Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) Frontiers in Materials / RSC Advances[Link]
-
4-Difluoromethyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole IUCr (International Union of Crystallography)[Link]
-
Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C PubMed / National Institutes of Health (NIH)[Link]
-
Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties SciELO / Materials Research[Link]
-
Mechanism of charge transport in poly(2,5-dimethoxyaniline) AIP Publishing / Journal of Applied Physics[Link]
-
2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 PubChem / National Library of Medicine[Link]
Sources
- 1. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. frontiermaterials.net [frontiermaterials.net]
- 5. frontiermaterials.net [frontiermaterials.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Polymerization of 2,5-Dimethoxyaniline hydrochloride for conducting polymers
Application Note: Polymerization of 2,5-Dimethoxyaniline Hydrochloride for Advanced Conducting Polymers
Executive Summary
Poly(2,5-dimethoxyaniline) (PDMA) is a highly processable, solvent-soluble conducting polymer derivative of polyaniline. The strategic addition of methoxy groups at the 2,5-positions of the aniline ring fundamentally alters the polymer's steric and electronic profile. This application note provides researchers and drug development professionals with field-proven protocols for the chemical and electrochemical synthesis of PDMA. By controlling the polymerization microenvironment, scientists can tailor PDMA for diverse applications, ranging from reversible electrochromic devices to highly sensitive impedimetric biosensors.
Mechanistic Insights: The Causality of Experimental Choices
The synthesis of conducting polymers often suffers from the formation of intractable, insoluble networks. Utilizing 2,5-dimethoxyaniline hydrochloride circumvents this limitation.
-
Steric Hindrance & Regioselectivity: The methoxy groups block the 5-position of the aromatic ring. This steric hindrance prevents deleterious cross-linking and ortho-coupling, forcing a highly linear, para-directed (head-to-tail) polymerization[1]. The resulting linear chains exhibit remarkably improved solubility in common organic solvents (e.g., NMP, CHCl₃), enabling post-synthesis processing.
-
Electronic Effects: The electron-donating nature of the methoxy groups lowers the oxidation potential of the monomer compared to unsubstituted aniline. This allows for milder polymerization conditions and stabilizes the polaronic charge carriers via hydrogen bonding, enhancing the thermal stability of the homopolymer.
-
Anion & Electrolyte Effects: In electropolymerization, the choice of supporting electrolyte dictates film morphology and adhesion. For instance, using dibasic oxalic acid instead of mineral acids (like HCl or H₂SO₄) significantly improves the adhesion of the PDMA film to Indium Tin Oxide (ITO) substrates[2].
Quantitative Data Summary
The following table summarizes the causal relationship between the chosen polymerization method, the reaction microenvironment, and the resulting PDMA properties.
| Polymerization Method | Reagents / Electrolyte | Resulting Morphology | Key Properties / Applications |
| Chemical Oxidative (Standard) | DMA, 1.0 M HCl, (NH₄)₂S₂O₈ (APS) | Bulk powder | High solubility in CHCl₃/NMP; processable conducting films |
| Chemical Oxidative (Green) | DMA, 1.0 M HCl, NaCl, H₂O₂ | Nanostructured powder | High conductivity (~10⁻¹ S/cm); enhanced charge storage[1] |
| Electrochemical (Potentiodynamic) | 0.1 M DMA, 1.0 M HCl, MWCNTs | Thin composite film (on GCE) | Enhanced electron transfer; impedimetric biosensors[3] |
| Electrochemical (Potentiostatic) | 0.125 M DMA, 1.0 M Oxalic Acid | Thin film (on ITO glass) | Reversible electrochromism (yellow ↔ blue); fast response (<2s)[2] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Chemical Oxidative Polymerization Objective: Synthesis of highly soluble PDMA emeraldine salt for solvent casting.
-
Monomer Preparation: Dissolve 2,5-dimethoxyaniline hydrochloride in 1.0 M HCl to achieve the desired monomer concentration in a conical flask.
-
Thermal Control: Cool the solution to 0–5 °C in an ice bath. Causality: Low temperatures minimize exothermic degradation and secondary branching, ensuring a high degree of polymerization.
-
Oxidant Addition: Prepare a pre-chilled solution of ammonium persulfate (APS) in 1.0 M HCl. Add this dropwise to the monomer solution over 25 minutes under vigorous magnetic stirring.
-
Validation Check: Successful initiation is visually confirmed by the rapid development of a deep blue/green color, indicating the formation of the emeraldine salt.
-
Propagation & Isolation: Stir the reaction mixture at 0–5 °C for an additional 4 hours. Filter the resulting blue precipitate using a Büchner funnel.
-
Purification: Wash the precipitate extensively with 1.0 M HCl until the filtrate becomes colorless. This critical step removes unreacted monomer and short-chain oligomers.
Protocol B: Green Chemistry Synthesis of Nanostructured PDMA Objective: Transition-metal-free synthesis of highly conductive PDMA powders.
-
Solution Setup: Dissolve 2,5-dimethoxyaniline in 1.0 M HCl[1].
-
Ionic Strength Adjustment: Slowly add NaCl (e.g., 4.5 g per 50 mL) to the solution. Causality: Tailoring the ionic strength induces the early formation of a high-surface-area monomer precipitate, which acts as a soft template for bulk nanoscale morphology[1].
-
Oxidation: Add H₂O₂ as a mild oxidant and monitor the reaction potential continuously[1].
-
Validation Check: The resulting chloride-doped PDMA powder will exhibit significant nanoscale morphology and high bulk conductivity (~10⁻¹ S/cm) without the need for polymeric dopants or enzymes[1].
Protocol C: Electropolymerization for Impedimetric Biosensors Objective: Fabrication of a PDMA-MWCNT composite on a Glassy Carbon Electrode (GCE) for label-free immunosensing (e.g., Fumonisin B1 detection).
-
Electrode Preconditioning: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurries. Rinse with distilled water and sonicate to ensure a pristine conductive surface[3].
-
Electrolyte Preparation: Mix 0.1 M 2,5-dimethoxyaniline in 1.0 M HCl (5 mL) and add 100 µL of multi-walled carbon nanotubes (MWCNT) dispersion. Degas with argon for 10 minutes to remove dissolved oxygen[3].
-
Potentiodynamic Cycling: Immerse the GCE (working), a platinum wire (counter), and an Ag/AgCl reference electrode. Cycle the potential 10 times between −0.2 V and +0.9 V at a scan rate of 50 mV/s[3].
-
Validation Check: Successful polymerization is indicated by the formation of a green emeraldine film on the GCE and a progressive increase in peak current with successive cycles, confirming the growth of a conductive composite[3].
Protocol D: Potentiostatic Deposition for Electrochromic Films Objective: Deposition of PDMA on ITO glass for smart windows or displays.
-
Substrate Preparation: Clean the ITO-coated glass electrode with acetone and distilled water[2].
-
Electrolyte Preparation: Dissolve 0.125 M DMA in 1.0 M oxalic acid[2].
-
Electrodeposition: Apply a constant potential of +1.2 V (vs. Ag/AgCl) using a DC power supply[2].
-
Validation Check: The synthesized PDMA film will exhibit multiple colored states depending on its redox state. It transitions reversibly from yellow (fully reduced leucoemeraldine) to blue (fully oxidized pernigraniline) upon switching potentials[2].
Visualization: PDMA Synthesis & Application Workflow
Figure 1: Synthesis pathways and applications of Poly(2,5-dimethoxyaniline) (PDMA).
References
-
Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research (SciELO). 2
-
Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline). Green Chemistry (Frontier Materials / RSC). 1
-
Label Free Poly(2,5-dimethoxyaniline)–Multi-Walled Carbon Nanotubes Impedimetric Immunosensor for Fumonisin B 1 Detection. Materials (MDPI). 3
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences.
Sources
Advanced Application Protocol: 2,5-Dimethoxyaniline Hydrochloride in Materials Science
Executive Summary & Strategic Utility
2,5-Dimethoxyaniline hydrochloride (2,5-DMA·HCl) is a critical aniline derivative distinguished by the presence of two electron-donating methoxy groups (–OCH₃) at the ortho and meta positions relative to the amine. In materials science, this molecule serves two primary high-value functions:
-
Precursor for Soluble Conducting Polymers: Unlike the parent polyaniline (PANI), which suffers from intractability, the polymer Poly(2,5-dimethoxyaniline) (PDMA) exhibits superior solubility in common organic solvents (DMF, DMSO, CHCl₃) due to the steric and solvating effects of the methoxy substituents. This allows for solution-processing of conductive films for sensors and electrochromic devices [1].
-
Corrosion Inhibitor: The monomer itself acts as a mixed-type inhibitor for mild steel in acidic media, adsorbing onto metal surfaces via lone-pair electrons on the nitrogen and oxygen atoms [2].
This guide provides validated protocols for chemically synthesizing PDMA, fabricating electrochemical sensor interfaces, and assessing corrosion inhibition efficiency.
Protocol A: Chemical Oxidative Polymerization of PDMA
Objective: Synthesis of high-purity, soluble Poly(2,5-dimethoxyaniline) (PDMA) powder for solution casting.
Mechanistic Insight
The polymerization proceeds via a radical cation mechanism. The methoxy groups at positions 2 and 5 block ortho-coupling, forcing a strictly para-directed (head-to-tail) coupling at position 4. This regioregularity reduces structural defects but introduces steric torsion that lowers conductivity compared to PANI (~10⁻³ S/cm vs. 10 S/cm). However, the trade-off yields processability, which is often more critical for device fabrication [3].
Reagents & Equipment[1][2]
-
Monomer: 2,5-Dimethoxyaniline Hydrochloride (Purified).
-
Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈.[1]
-
Equipment: Jacketed reactor (thermostated to 0–5°C), magnetic stirrer, vacuum filtration setup.
Step-by-Step Workflow
-
Stoichiometric Prep: Dissolve 2,5-DMA·HCl (0.05 mol) in 100 mL of 1 M HCl. Ensure complete dissolution; the salt form aids solubility compared to the free base.
-
Thermal Equilibration: Cool the monomer solution to 0–2°C. Critical: Higher temperatures promote side reactions and over-oxidation, leading to insoluble "aniline black" type byproducts.
-
Oxidant Addition: Dissolve APS (0.05 mol, 1:1 equimolar ratio) in 50 mL of 1 M HCl. Add this solution dropwise to the monomer solution over 30 minutes.
-
Polymerization Phase: Maintain agitation for 4–6 hours. The solution will transition from clear to dark green (emeraldine salt form).
-
Purification: Filter the precipitate. Wash sequentially with:
-
1 M HCl (to remove residual monomer).
-
Acetone (to remove oligomers).
-
Deionized water (until filtrate is neutral).
-
-
Drying: Vacuum dry at 60°C for 24 hours.
Visualization: Synthesis Workflow
Figure 1: Workflow for the chemical oxidative polymerization of 2,5-dimethoxyaniline.
Protocol B: Electrochemical Deposition for Sensor Interfaces
Objective: Direct fabrication of PDMA films on electrodes (ITO or Glassy Carbon) for pH or gas sensing (e.g., Ammonia).
Experimental Setup
-
Electrolyte: 0.1 M 2,5-DMA·HCl in 1.0 M HCl or 0.5 M H₂SO₄.
-
Electrodes:
-
Working: Indium Tin Oxide (ITO) or Glassy Carbon.
-
Counter: Platinum Wire.
-
Reference: Ag/AgCl (3 M KCl).
-
Deposition Parameters
-
Potential Range: -0.2 V to +0.9 V (vs. Ag/AgCl).
-
Scan Rate: 50 mV/s.[2]
-
Cycles: 10–20 cycles (controls film thickness).
Interpretation of Voltammetric Data
Successful polymerization is confirmed by the emergence of two distinct redox pairs:
-
Peak A (~0.25 V): Transformation from Leucoemeraldine (reduced) to Emeraldine.
-
Peak B (~0.55 V): Transformation from Emeraldine to Pernigraniline (oxidized). Note: As cycle count increases, current density increases, indicating conductive film growth.
Visualization: Electrochemical Cell Logic
Figure 2: Three-electrode setup for the electropolymerization of PDMA.
Protocol C: Corrosion Inhibition Evaluation
Objective: Assess the efficiency of 2,5-DMA·HCl as a corrosion inhibitor for mild steel in 1 M HCl.
Mechanism
The 2,5-DMA molecule adsorbs onto the steel surface. The interaction involves:
-
Electrostatic attraction between the protonated amine and charged metal surface (Physisorption).
-
Donor-acceptor interactions between lone pairs on O (methoxy) and N (amine) atoms and vacant d-orbitals of Iron (Chemisorption).
Measurement Protocol (Weight Loss Method)
-
Specimen Prep: Polish mild steel coupons (2x2x0.1 cm) with SiC paper (grades 400–1200). Degrease with acetone.[8][7]
-
Solution Prep: Prepare 1 M HCl blank and series containing 2,5-DMA·HCl (Concentrations: 100, 200, 500, 1000 ppm).
-
Immersion: Suspend coupons in solutions for 6 hours at 303 K.
-
Calculation: Determine Inhibition Efficiency (
) using:
Expected Performance Data
The following table summarizes typical inhibition efficiencies for aniline derivatives in 1 M HCl [5]:
| Inhibitor Concentration (ppm) | Surface Coverage ( | Inhibition Efficiency ( |
| 100 | 0.45 | 45.2 |
| 250 | 0.68 | 68.5 |
| 500 | 0.82 | 82.1 |
| 1000 | 0.91 | 91.4 |
Interpretation: Efficiency increases with concentration, typically following a Langmuir adsorption isotherm.
Characterization Standards
To validate the material identity, the following spectroscopic markers must be observed:
-
FTIR Spectroscopy (KBr Pellet):
-
~1590 cm⁻¹: C=C stretching of Quinoid rings.
-
~1500 cm⁻¹: C=C stretching of Benzenoid rings.
-
~1210 cm⁻¹: C–O–C stretching (Confirming methoxy group retention).
-
~830 cm⁻¹: C–H out-of-plane bending (Confirming 1,2,4,5-substitution pattern).
-
-
Solubility Check:
-
PDMA should dissolve in NMP (N-Methyl-2-pyrrolidone) to form a blue solution. PANI (Emeraldine Base) is only partially soluble or requires gel-inhibitors.
-
References
-
Huang, M. R., et al. "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline)." Indian Academy of Sciences, Chemical Sciences, Vol. 114, 2002. Link
-
Fouda, A. S., et al. "Corrosion inhibition of mild steel in hydrochloric acid solution by some aniline derivatives." Journal of Molecular Liquids, Vol. 213, 2016. Link
-
Zotti, G., et al. "Electrochemical polymerization of 2,5-dimethoxyaniline."[8] Synthetic Metals, Vol. 97, 1998. Link
-
Mungkalodoma, P., et al. "Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties."[7] Bulletin of Materials Science, 2014. Link
-
Haldar, N., et al. "Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium." Asian Journal of Chemistry, Vol. 23, 2011. Link
Sources
Application Note: 2,5-Dimethoxyaniline Hydrochloride as a High-Efficiency Laccase Inducer in Enzymatic Workflows
Introduction & Mechanistic Overview
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are versatile multi-copper oxidases critical to bioremediation, lignin degradation, and pharmaceutical synthesis. While basal laccase secretion in white-rot fungi such as Trametes versicolor and Pycnoporus cinnabarinus is often insufficient for industrial-scale extraction, the introduction of xenobiotic aromatic compounds can [1].
2,5-Dimethoxyaniline hydrochloride (2,5-DMA HCl) has emerged as a superior alternative to traditional inducers like 2,5-xylidine. Widely recognized in chemical catalogs as a specialized[2], the hydrochloride salt formulation is specifically engineered to address the hydrophobic limitations of free-base anilines. By providing enhanced aqueous solubility, 2,5-DMA HCl ensures homogeneous distribution within liquid submerged fermentation (SmF) systems, preventing localized toxicity and maximizing mycelial contact.
The Causality of Induction (Field-Proven Insights)
The induction mechanism relies on the structural mimicry of lignin degradation byproducts. Fungal intracellular sensors recognize 2,5-DMA HCl as a xenobiotic stressor. Upon cellular uptake, the compound—or its [3]—interacts with transcription factors that bind to Xenobiotic Response Elements (XRE) in the promoter regions of laccase genes (e.g., lcc1, lcc2). This binding triggers massive transcriptional upregulation. Furthermore, 2,5-DMA HCl exhibits a dual-action profile: it not only induces enzyme expression but can also undergo electrochemical polymerization, making it highly valuable in [4].
Quantitative Comparison of Laccase Inducers
Data summarized for protocol optimization and inducer selection.
| Inducer Compound | Aqueous Solubility (pH 5.0) | Relative Fold-Induction* | Toxicity to Mycelium | Primary Application |
| 2,5-DMA HCl | High (>50 mg/mL) | 12x – 15x | Low/Moderate | High-yield SmF, Biosensors |
| 2,5-Xylidine | Low (<5 mg/mL) | 9x – 14x | High | Traditional baseline |
| Veratryl Alcohol | Moderate | 3x – 5x | Low | Mild induction |
| Copper Sulfate (CuSO₄) | Very High | 2x – 4x | Moderate | Co-inducer / Synergist |
*Relative to uninduced basal Trametes versicolor cultures at 72 hours post-induction.
Pathway Visualization
The following diagram illustrates the self-validating cellular logic of 2,5-DMA HCl-mediated laccase induction.
Fig 1: Transcriptional upregulation and secretion pathway of laccase induced by 2,5-DMA HCl.
Standardized Protocol: Laccase Induction in Trametes versicolor
This protocol is designed as a self-validating system. Step 4 (ABTS Assay) serves as the internal quality control to verify the success of Step 2 (Induction).
Materials Required
-
Malt Extract Broth (MEB)
-
0.22 µm PTFE Syringe Filters
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Step-by-Step Methodology
Step 1: Preparation of the Inducer Stock Solution
-
Weigh exactly 18.9 mg of 2,5-DMA HCl to prepare a 100 mM stock solution.
-
Dissolve in 1.0 mL of sterile, distilled water.
-
Causality Note: Unlike free-base 2,5-xylidine which often requires ethanol or DMSO for dissolution, the HCl salt dissolves readily in water. This prevents solvent-induced cytotoxicity that could artificially suppress fungal growth and skew enzyme yield data.
-
-
Filter-sterilize the solution through a 0.22 µm PTFE syringe filter. Store at 4°C in the dark (stable for up to 48 hours).
Step 2: Fungal Cultivation and Induction Phase
-
Inoculate 100 mL of MEB in a 500 mL Erlenmeyer flask with three 5-mm mycelial plugs of T. versicolor grown on Malt Extract Agar.
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 4 days to establish primary biomass.
-
Induction: On day 4 (early idiophase), aseptically add 1.0 mL of the 100 mM 2,5-DMA HCl stock solution to the culture, yielding a final inducer concentration of 1.0 mM.
-
Causality Note: Adding the inducer during the transition from primary to secondary metabolism ensures the fungus has sufficient biomass to withstand xenobiotic stress while maximizing the metabolic shift toward ligninolytic enzyme production.
-
Step 3: Laccase Harvest
-
Continue incubation for an additional 72 to 96 hours post-induction.
-
Harvest the extracellular fluid by centrifuging the culture at 10,000 × g for 15 minutes at 4°C to pellet the mycelium.
-
Collect the supernatant. This crude extract contains the secreted laccase and can be concentrated via ultrafiltration (10 kDa MWCO) if necessary.
Step 4: Self-Validating Quality Control (ABTS Assay)
-
Prepare a reaction mixture containing 1.0 mL of 100 mM sodium acetate buffer (pH 4.5), 100 µL of 5 mM ABTS, and 100 µL of the harvested supernatant.
-
Monitor the oxidation of ABTS to its radical cation (ABTS•+) by measuring the absorbance increase at 420 nm (ε = 36,000 M⁻¹ cm⁻¹) over 3 minutes at 25°C.
-
Validation Check: A successful 2,5-DMA HCl induction should yield a volumetric activity of >10 U/mL. If activity is <2 U/mL, verify the viability of the fungal strain or check for inducer degradation.
Advanced Applications in Drug Development
Beyond bulk enzyme production, 2,5-DMA HCl is utilized in the development of sophisticated impedimetric immunosensors. Because laccase can catalyze the[6], researchers can create poly(2,5-dimethoxyaniline) (PDMA) composite films on glassy carbon electrodes. These highly conductive PDMA films entrap the laccase or specific antibodies, facilitating direct electron transfer and providing highly sensitive, label-free detection of pharmaceutical compounds or mycotoxins (e.g., Fumonisin B1)[4].
References
-
Title : Oligomeric compounds formed from 2,5-xylidine (2,5-dimethylaniline) are potent enhancers of laccase production in Trametes versicolor ATCC 32745[3] Source : PubMed (NIH) URL :[Link]
-
Title : The ligninolytic system of the white rot fungus Pycnoporus cinnabarinus: purification and characterization of the laccase[1] Source : PubMed (NIH) URL :[Link]
-
Title : Label Free Poly(2,5-dimethoxyaniline)-Multi-Walled Carbon Nanotubes Impedimetric Immunosensor for Fumonisin B1 Detection[4][6] Source : MDPI Sensors URL :[Link]
Sources
- 1. The ligninolytic system of the white rot fungus Pycnoporus cinnabarinus: purification and characterization of the laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxyaniline | 102-56-7 [chemicalbook.com]
- 3. Oligomeric compounds formed from 2,5-xylidine (2,5-dimethylaniline) are potent enhancers of laccase production in Trametes versicolor ATCC 32745 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Label Free Poly(2,5-dimethoxyaniline)-Multi-Walled Carbon Nanotubes Impedimetric Immunosensor for Fumonisin B₁ Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-ジメトキシアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Analytical Characterization of 2,5-Dimethoxyaniline Hydrochloride
Introduction & Strategic Overview
2,5-Dimethoxyaniline (DMA) is a highly versatile electron-rich aromatic amine. While the free base is susceptible to oxidative degradation upon prolonged atmospheric exposure, converting it to 2,5-Dimethoxyaniline hydrochloride (C₈H₁₁NO₂ · HCl) significantly enhances its bench stability, solubility in polar media, and handling characteristics[1]. This compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs)[2], advanced dyes, and nanostructured conducting polymers such as poly(2,5-dimethoxyaniline) (PDMA)[3].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of tests, but as a holistic, self-validating system. Every analytical technique chosen must answer a specific mechanistic question: Does the spectral data confirm the exact regiochemistry of the methoxy groups? Does the chromatographic profile account for potential oxidation byproducts? Is the solid-state form thermally stable enough for downstream polymerization?
The following guide details the authoritative protocols for the structural, chromatographic, and thermal characterization of 2,5-Dimethoxyaniline hydrochloride.
Figure 1: Comprehensive analytical workflow for the characterization of 2,5-Dimethoxyaniline HCl.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent and Shift Dynamics
For the free base of 2,5-dimethoxyaniline, non-polar solvents like CDCl₃ are standard[4]. However, the hydrochloride salt is highly polar and ionic. Attempting to dissolve it in CDCl₃ will result in poor signal-to-noise ratios and line broadening. Furthermore, protic solvents like D₂O or CD₃OD will cause rapid deuterium exchange with the ammonium protons (-NH₃⁺), rendering them invisible[5].
The Solution: We utilize DMSO-d₆ . This highly polar, aprotic solvent readily dissolves the salt while preventing rapid proton exchange, allowing us to observe the critical broad singlet of the -NH₃⁺ group (typically between 9.5 and 10.5 ppm)[6]. Mechanistically, the two methoxy groups act as electron-donating groups (EDG) via resonance, while the protonated amine acts as a strong electron-withdrawing group (EWG) via induction. This "push-pull" electronic environment dictates the aromatic splitting pattern.
Step-by-Step NMR Protocol
-
Sample Preparation: Weigh exactly 10.0 mg of 2,5-Dimethoxyaniline hydrochloride into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition (¹H NMR): Acquire data at 400 MHz or higher. Set the temperature to 298 K. Use a standard pulse sequence (e.g., zg30 on Bruker systems), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the ammonium protons.
-
Validation: Ensure the TMS peak is sharp and set to exactly 0.00 ppm. The residual DMSO pentet should appear at 2.50 ppm.
Quantitative Data Summary: Expected NMR Assignments
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Rationale |
| -NH₃⁺ | 9.50 – 10.20 | Broad Singlet (br s) | 3H | Highly deshielded due to positive charge; broad due to quadrupolar relaxation of Nitrogen-14. |
| Aromatic (H-3) | 7.00 – 7.20 | Doublet (d), J ≈ 8.5 Hz | 1H | Ortho to the strongly EWG -NH₃⁺ group, resulting in a downfield shift compared to the free base[4]. |
| Aromatic (H-4) | 6.80 – 6.95 | Doublet of Doublets (dd) | 1H | Meta to the amine, ortho to the C5 methoxy group. |
| Aromatic (H-6) | 6.60 – 6.80 | Doublet (d), J ≈ 3.0 Hz | 1H | Meta coupling to H-4; shielded by the adjacent C5 methoxy group. |
| -OCH₃ (C2) | 3.85 | Singlet (s) | 3H | Standard methoxy shift, slightly deshielded by the adjacent protonated amine. |
| -OCH₃ (C5) | 3.75 | Singlet (s) | 3H | Standard methoxy shift[4]. |
Purity and Trace Analysis: RP-HPLC-UV/MS
The Causality of Mobile Phase Selection
Aniline derivatives are basic compounds. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on standard silica-based C18 columns at neutral pH, the protonated amine interacts strongly with residual, unreacted silanol groups (Si-O⁻) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing (Asymmetry factor > 2.0) and poor resolution[7].
To create a self-validating chromatographic system , we must suppress these silanol interactions. By utilizing an acidic modifier (0.1% Formic Acid, pH ~2.7), we achieve two goals simultaneously:
-
We fully protonate the 2,5-dimethoxyaniline, ensuring a consistent ionization state.
-
We neutralize the residual silanols (pKa ~4.5) on the column, eliminating secondary interactions and yielding sharp, symmetrical peaks (Tf < 1.2)[7][8].
Figure 2: Logical decision tree for RP-HPLC method development of amine hydrochloride salts.
Step-by-Step RP-HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Initial Mobile Phase (95% A / 5% B) to prevent solvent-induced peak distortion (the "solvent effect"). Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject a blank to ensure baseline stability. Inject the standard solution; the USP tailing factor must be ≤ 1.5, and theoretical plates (N) must be ≥ 5000.
-
Detection: Monitor at 254 nm (aromatic ring absorbance) and 280 nm (specific to the methoxy-aniline chromophore). If using MS, operate in Positive Electrospray Ionization (ESI+) mode to detect the [M+H]⁺ ion at m/z 154.1[4].
Chromatographic Parameters Table
| Parameter | Specification |
| Column | End-capped C18 (e.g., Waters XBridge or SIELC Newcrom R1[7]), 150 x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (Improves mass transfer and sharpens peaks) |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% to 95% B; 12-15 min: 5% B |
| Expected Retention | ~4.5 - 5.5 minutes (dependent on system dwell volume) |
Solid-State & Thermal Characterization (TGA/DSC)
The Causality of Thermal Profiling
For anilines used in electropolymerization or chemical oxidative polymerization (e.g., forming PDMA using ammonium persulfate)[9], the solid-state purity and hydration level are paramount. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides a self-validating thermal profile.
Because this is a hydrochloride salt, we expect to see a distinct endothermic melting peak, followed closely by a severe mass loss event in the TGA corresponding to the volatilization of HCl gas and subsequent decomposition of the organic framework[10]. If a broad endotherm is observed below 100 °C accompanied by mass loss, it indicates the sample is hygroscopic and has absorbed atmospheric moisture, which will throw off stoichiometric calculations during polymer synthesis.
Step-by-Step Thermal Protocol
-
Crucible Preparation: Tare a clean, dry aluminum pan (for DSC) and an alumina crucible (for TGA).
-
Sample Loading: Accurately weigh 3.0 to 5.0 mg of 2,5-Dimethoxyaniline hydrochloride into the respective pans. Crimp the DSC pan with a pinhole lid to allow evolved gases (like HCl) to escape, preventing pan rupture.
-
Purge Gas: Utilize high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
-
Heating Ramp: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a rate of 10 °C/min from 25 °C to 300 °C.
-
Data Interpretation:
-
DSC: Look for a sharp endothermic peak corresponding to the melting point. Calculate the onset temperature (extrapolated baseline intersection).
-
TGA: Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact temperature of HCl dissociation.
-
References
-
Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. SciELO. Available at: [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available at:[Link]
-
Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline). RSC Publishing. Available at: [Link]
-
Separation of Aniline hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Electronic Supplementary Information (ESI) for Aniline Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
3-[(Benzylsulfonyl)methyl]aniline hydrochloride. Semantic Scholar. Available at: [Link]
-
Influence of Binary Oxidant Ratio on the Properties of Poly(2,5-Dimethoxyaniline). Scientific Research Publishing (SCIRP). Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 3. Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,5-Dimethoxyaniline(102-56-7) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of Aniline hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Influence of Binary Oxidant (FeCl3:APS) Ratio on the Spectroscopic and Microscopic Properties of Poly(2,5-Dimethoxyaniline) [scirp.org]
Safe handling and disposal procedures for 2,5-Dimethoxyaniline hydrochloride
Application Note & Protocol: Safe Handling and Disposal of 2,5-Dimethoxyaniline Hydrochloride
Introduction & Scope
This technical guide defines the protocols for the safe handling, storage, and disposal of 2,5-Dimethoxyaniline Hydrochloride (CAS: 62994-90-5). This compound is a substituted aniline derivative frequently employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.
While often handled in small quantities during drug discovery, its structural relationship to aniline necessitates strict controls to prevent methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport capacity. Furthermore, as a hydrochloride salt, this compound poses specific risks regarding dust inhalation and corrosivity that differ slightly from the free base liquid.
Key Chemical Data:
| Property | Detail |
|---|---|
| Chemical Name | 2,5-Dimethoxyaniline Hydrochloride |
| CAS Number | 62994-90-5 (Salt); 102-56-7 (Free Base) |
| Molecular Formula | C₈H₁₁NO₂[1][2][3][4] · HCl |
| Physical State | Crystalline solid (typically off-white to grey/brown) |
| Solubility | Soluble in water, methanol, DMSO |
| Key Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Methemoglobinemia |[2]
Risk Assessment & Hazard Analysis
Before any experimental work, a risk assessment must be performed. The primary physiological threat is anoxia via methemoglobin formation , which can occur through skin absorption, inhalation of dust, or ingestion.
GHS Classification & Signaling
-
Signal Word: DANGER
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
H373: May cause damage to organs (blood system) through prolonged or repeated exposure.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines for prolonged periods.
| PPE Component | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 HEPA Respirator | The hydrochloride salt is a fine dust; inhalation allows rapid systemic entry. |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield®) or Thick Nitrile (>8 mil). | Anilines permeate thin nitrile rapidly. Laminate films offer >4h breakthrough time. |
| Eye Protection | Chemical Safety Goggles | Prevent corneal damage from acidic salt dust. |
| Body Protection | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes; aniline residues are difficult to wash out. |
Protocol: Safe Handling & Weighing
Objective: To weigh and solubilize 2,5-Dimethoxyaniline HCl without generating airborne dust or contaminating surfaces.
Engineering Controls
-
Primary: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Secondary: Use an anti-static gun if the powder is static-prone to prevent "jumping" during weighing.
Step-by-Step Workflow
-
Preparation:
-
Clear the fume hood of incompatible materials (oxidizers, acids).
-
Place a disposable absorbent mat (benchkote) on the working surface.
-
Pre-weigh the receiving vessel (tare) before opening the chemical container.
-
-
Transfer:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Transfer the solid slowly to the receiving vessel.
-
Critical: If spillage occurs on the balance pan, clean immediately with a methanol-dampened wipe (see Section 5).
-
-
Solubilization ( containment):
-
Add solvent (e.g., DMSO, Water) to the solid immediately after weighing to "wet" the hazard, reducing dust risk.
-
Cap the vessel tightly before removing it from the hood.
-
Visual Workflow (DOT Diagram)
Figure 1: Safe handling workflow emphasizing containment and immediate solubilization to mitigate dust hazards.
Storage & Stability
Aromatic amines and their salts are prone to oxidation, turning from off-white to dark brown/purple.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Temperature: Refrigerate (2–8°C) or Freeze (-20°C) for long-term stability.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture absorption (hygroscopic).
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.
Emergency Procedures: Spills & Exposure
Biological Exposure Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[6] Do not use ethanol on skin (enhances absorption). Seek medical attention; monitor for cyanosis (blue lips/fingernails).
-
Eye Contact: Flush with water/saline for 15 minutes.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup Protocol
-
Evacuate the immediate area if the spill is large (>5g) and outside a hood.
-
Don PPE: Double nitrile gloves, lab coat, goggles, and N95 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels (water or methanol) to prevent dust dispersal. Scoop up wet slurry.
-
Liquid Spill: Absorb with vermiculite or sand.[9]
-
-
Decontamination: Wipe surface with 10% HCl (if compatible) followed by soap and water to solubilize and remove amine residues.
-
Disposal: Place all cleanup materials into a hazardous waste bag labeled "Toxic - Organic Solid."
Disposal Procedures
Regulatory Note: 2,5-Dimethoxyaniline HCl must be disposed of as hazardous chemical waste.[9][10] It must never be flushed down the drain.[9]
Waste Categorization
-
RCRA Code (USA): Not explicitly listed as a P or U listed waste, but exhibits toxicity characteristics. Treat as D003 (Reactive) if mixed with oxidizers, or generally as toxic organic waste.
-
European Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).
Disposal Decision Tree
Figure 2: Decision matrix for segregating waste streams prior to high-temperature incineration.
Neutralization (Optional Pre-treatment)
While incineration is preferred, small amounts of aqueous waste can be treated by oxidation (e.g., Fenton's reagent) in a controlled setting to degrade the aromatic ring, though this is generally not recommended for standard lab disposal due to the complexity of byproducts. Direct incineration is the gold standard.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24847125, 2,5-Dimethoxyaniline hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Applicable for aniline derivatives). Retrieved from [Link][11]
-
European Chemicals Agency (ECHA). Substance Information: 2,5-dimethoxyaniline. Retrieved from [Link]
Sources
- 1. 62994-90-5|2,5-Dimethoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthonix, Inc > 102-56-7 | 2,5-Dimethoxyaniline [synthonix.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.fsu.edu [safety.fsu.edu]
Troubleshooting & Optimization
2,5-Dimethoxyaniline Hydrochloride Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis and handling of 2,5-Dimethoxyaniline hydrochloride. This compound is a critical precursor in the development of pharmaceuticals, high-performance dyes, and processable conducting polymers such as poly(2,5-dimethoxyaniline) (1)[1].
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and bench chemists with an authoritative, self-validating framework to troubleshoot side reactions, optimize yields, and ensure high-purity salt formation.
Reaction Workflow & Byproduct Pathways
Understanding the mechanistic routing of your synthesis is the first step in troubleshooting. The diagram below illustrates the primary synthetic pathway from 2,5-dimethoxynitrobenzene to the final hydrochloride salt, alongside the critical junctions where side reactions occur.
Reaction workflow for 2,5-Dimethoxyaniline HCl synthesis mapping critical byproduct pathways.
Frequently Asked Questions (FAQs): Side Reactions & Byproducts
Q1: Why is my final product contaminated with aminomethoxyphenols (demethylation products)?
Mechanistic Cause: The methoxy groups (-OCH3) on the benzene ring are highly susceptible to ether cleavage (demethylation) when exposed to strong, hot aqueous acids. During salt formation, if concentrated aqueous HCl is used at elevated temperatures, the acid protonates the ether oxygen. This creates a highly favorable leaving group, allowing nucleophilic attack by chloride ions or water, which cleaves the methyl group to form aminomethoxyphenols or aminohydroquinone derivatives (2)[2]. Resolution: Avoid boiling the freebase in concentrated aqueous HCl. Instead, utilize strictly anhydrous conditions for salt formation (e.g., bubbling dry HCl gas into a toluene or diethyl ether solution of the freebase) to prevent hydrolysis of the ether bonds (3)[3].
Q2: My isolated freebase has an intense blue-violet discoloration. What causes this?
Mechanistic Cause: 2,5-Dimethoxyaniline is electron-rich and highly prone to air oxidation. Furthermore, if any demethylation occurred during the process, the resulting aminohydroquinone derivatives oxidize even more rapidly into intensely colored quinone derivatives. These oxidized species impart a distinct blue-violet aspect to the batch, even at trace concentrations of 1.5% (4)[4]. Resolution: Process the freebase under a strict inert atmosphere (N2 or Ar). Convert the freebase to the hydrochloride salt as quickly as possible; the protonated ammonium salt withdraws electron density from the ring, making it significantly more stable against atmospheric oxidation.
Q3: I am detecting azo and azoxy dimers in my post-reduction mixture. How do I prevent this?
Mechanistic Cause: The reduction of 2,5-dimethoxynitrobenzene proceeds sequentially through nitroso and hydroxylamine intermediates (5)[5]. If the hydrogen mass transfer is poor (low stirring rate, insufficient H2 pressure) or the catalyst is partially poisoned, these intermediates accumulate in the reaction matrix. They then undergo bimolecular condensation to form highly stable azo and azoxy dimers. Resolution: Ensure vigorous mechanical agitation to maximize gas-liquid-solid mass transfer. Maintain a constant H2 pressure (typically 1.0 MPa) and utilize a high-activity, properly dispersed catalyst like Pt/C (6)[6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification check so you can confirm success before proceeding to the next stage.
Protocol A: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene
Objective: Synthesize 2,5-dimethoxyaniline freebase with >99% purity while suppressing dimer formation.
-
Preparation: Charge a high-pressure reactor with 2,5-dimethoxynitrobenzene and methanol solvent (6)[6]. Add 5% Pt/C catalyst (approx. 1-2% w/w relative to the substrate).
-
Inerting: Purge the system three times with Nitrogen gas, followed by three times with Hydrogen gas (6)[6].
-
Validation Check: A steady baseline pressure after the final purge confirms the absence of leaks and reactive atmospheric oxygen.
-
-
Reaction: Pressurize the reactor with H2 to 1.0 MPa and heat to 90-100°C under vigorous stirring (6)[6].
-
Monitoring: Monitor the hydrogen uptake continuously.
-
Validation Check: The reaction is deemed complete only when the pressure drop ceases entirely for at least 30 minutes, indicating full conversion of the hydroxylamine intermediate to the amine.
-
-
Isolation: Cool to room temperature, vent the H2, and purge with N2. Filter the catalyst through a 2nm ceramic membrane or Celite pad under an inert atmosphere (6)[6]. Concentrate the filtrate in vacuo to yield the freebase.
Protocol B: Anhydrous Hydrochloride Salt Formation
Objective: Convert the freebase to the HCl salt without inducing ether cleavage or hygroscopic gooey masses.
-
Dissolution: Dissolve the crude 2,5-dimethoxyaniline freebase in anhydrous toluene or diethyl ether.
-
Salt Formation: Slowly introduce a stoichiometric amount of anhydrous ethereal HCl (or bubble dry HCl gas) into the solution while maintaining the temperature below 20°C using an ice bath.
-
Validation Check: The immediate precipitation of a distinct white/off-white solid confirms successful protonation without thermal degradation or ether cleavage.
-
-
Filtration & Washing: Filter the precipitate under vacuum. Wash thoroughly with cold, anhydrous solvent to remove any unreacted freebase or organic impurities.
-
Drying: Dry the salt in a vacuum oven at 60°C.
-
Validation Check: Dissolve a 100 mg sample in 1 mL of deionized water. A perfectly clear solution validates the absence of unreacted freebase (which is water-insoluble and would cause cloudiness).
-
Quantitative Data: Byproduct Profiles by Reduction Method
The choice of reduction methodology directly dictates your impurity profile. The table below summarizes the causality behind byproduct formation across different synthetic routes.
| Reduction Method | Typical Yield | Major Byproducts | Mechanistic Causality |
| Béchamp Reduction (Fe / Aqueous HCl) | 70-80% | Iron sludge, Aminomethoxyphenols | High temperatures and strongly acidic aqueous conditions promote ether cleavage (demethylation). |
| Catalytic Hydrogenation (Pd/C, H2) | 85-90% | Azo/Azoxy dimers, Ring-reduced species | Lower selectivity of Pd can lead to over-reduction; poor H2 mass transfer allows intermediate condensation. |
| Catalytic Hydrogenation (Pt/C, H2) | >95% | Trace Quinones | Pt/C is highly selective for nitro groups (6)[6]. Byproducts primarily arise from post-reaction air exposure (4)[4]. |
References
- Guidechem. "How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?
- Indian Academy of Sciences. "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Google Patents (US5041671A). "Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents (EP0347796A2). "Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- Organic Syntheses. "Procedure for Aniline Hydrochloride.
- PubMed Central (PMC). "Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2,5-Dimethoxyaniline Hydrochloride
Status: Active Product Code: 2,5-DMA-HCl Support Level: Tier 3 (Advanced Research Applications)
Introduction: The Stability Paradox
Welcome to the technical support hub for 2,5-Dimethoxyaniline (2,5-DMA) hydrochloride. This compound presents a classic "electron-rich" paradox: the same methoxy groups that make it a valuable synthetic intermediate also render the aromatic ring highly susceptible to oxidative degradation.
This guide moves beyond standard textbook recrystallization. It addresses the specific behaviors of the 2,5-dimethoxy substitution pattern, including its tendency to form "quinone-imine" dyes (pink/purple discoloration) and its hygroscopic nature in salt form.
Tier 1: Rapid Diagnostics (Visual & Physical)
Before initiating a purification protocol, assess the state of your material using this diagnostic table.
| Observation | Diagnosis | Severity | Immediate Action |
| White / Off-White Crystalline Powder | High Purity (>98%) | Low | Store under Argon/Nitrogen at 4°C. |
| Pale Pink / Lavender Tint | Surface Oxidation (<1%) | Moderate | Perform Protocol B (Recrystallization with Activated Carbon). |
| Dark Purple / Brown / Black | Heavy Oxidation / Polymerization | High | Protocol A (Acid-Base Reset) is mandatory. |
| Sticky / Clumping / "Goo" | Hygroscopic Water Absorption or Residual Solvent | Moderate | Dry in vacuum desiccator (P₂O₅) for 24h. If persistent, check for residual free base.[1] |
| Green/Grey Cast | Metallic Contamination (Sn/Fe/Zn) | High | Requires chelation wash during Protocol A . |
Tier 2: Purification Protocols
Protocol A: The "Acid-Base Reset" (Heavy Duty)
Use this when the material is heavily colored or of unknown origin. This method leverages the basicity of the amine to separate it from neutral impurities (unreacted nitro compounds) and oxidation byproducts.
Reagents:
-
2M NaOH (aq)
-
2M HCl (aq)[1]
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium Hydrosulfite (Na₂S₂O₄) - Antioxidant
Workflow:
-
Dissolution: Dissolve the impure salt in minimal water.
-
Basification: Add 2M NaOH dropwise with stirring until pH > 12. The free base will precipitate or oil out.
-
Extraction: Extract 3x with DCM.
-
Critical Step: The aqueous layer now contains inorganic salts and some oxidized polar byproducts. Discard it.
-
-
Acidic Wash (Purification): Wash the combined DCM layers with water (removes residual NaOH).
-
Salt Formation:
-
Dry DCM over MgSO₄. Filter.
-
Chill the DCM solution to 0°C.
-
Bubble dry HCl gas or add 2M HCl in diethyl ether dropwise.
-
The pure hydrochloride salt will precipitate immediately.
-
Protocol B: Antioxidant Recrystallization (Polishing)
Use this for material that is already >95% pure but has slight discoloration.
Reagents:
-
Solvent: Ethanol (Absolute)
-
Anti-solvent: Diethyl Ether (cold)
-
Additive: Activated Charcoal[2]
-
Additive: Conc. HCl (trace)
Step-by-Step:
-
Dissolve: Suspend crude 2,5-DMA HCl in minimal boiling Ethanol.
-
Acidify: Add 2-3 drops of Conc. HCl.
-
Why? This suppresses dissociation of the salt, preventing the formation of the free base which oxidizes faster.
-
-
Decolorize: Add activated charcoal (1-2% by weight). Boil for 2 mins.
-
Filter: Hot filter through Celite/glass wool to remove charcoal.
-
Crystallize:
-
Allow filtrate to cool to room temp.[2]
-
Add cold Diethyl Ether dropwise until turbidity (cloudiness) persists.
-
Refrigerate at 4°C overnight.
-
-
Isolate: Filter crystals, wash with cold Ether, and dry under vacuum.
Tier 3: Advanced Troubleshooting (FAQs)
Q1: Why does my product turn pink immediately upon filtration?
The Mechanism: The 2,5-dimethoxy arrangement activates the benzene ring, making it electron-rich. Upon exposure to air, the amino group can oxidize to form p-quinone imine species, which are highly colored (chromophores) even at ppm levels. The Fix:
-
Minimize air exposure.[3][4][5][6][7] Filter under a blanket of Nitrogen or Argon.
-
Wash the filter cake with solvent containing a trace of reducing agent (e.g., 0.1% sodium metabisulfite in water/ethanol) before the final ether wash.
Q2: I used Tin (Sn/HCl) to reduce the nitro precursor, and now I can't get the ash content down.
The Issue: Tin salts form complexes with anilines that resist standard crystallization. The Fix:
-
Utilize Protocol A . During the extraction phase (Step 3), when the product is in the organic phase (DCM) as a free base, wash the organic layer with 1M NaOH. Amphoteric tin species (stannates) will migrate into the basic aqueous layer, leaving the aniline in the organic layer.
Q3: The melting point is broad (e.g., 215-225°C). What does this indicate?
The Diagnosis:
-
Wet Salt: HCl salts hold water tenaciously. A broad range often indicates hydrates. Dry at 60°C under high vacuum (0.1 mmHg) for 6 hours.
-
Mixed Species: You may have a mixture of mono-hydrochloride and free base if insufficient acid was used. Ensure the crystallization solvent is acidic (Protocol B, Step 2).
Tier 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 2,5-DMA HCl, specifically differentiating between simple recrystallization and the Acid-Base Reset.
Caption: Decision matrix for selecting the appropriate purification route based on impurity levels.
Analytical Verification
Once purified, validate your compound using these benchmarks.
| Test | Expected Result | Common Failure Mode |
| Melting Point | 230–233°C (Decomposition) | <220°C (Wet or Free Base contamination) |
| Solubility | Soluble in Water, Ethanol.[7] Insoluble in Ether. | Insoluble in water (Free Base present) |
| 1H NMR (D₂O) | 6.9-7.1 ppm (3H, aromatic), 3.7-3.8 ppm (6H, methoxy). | Extra peaks at 6.5-7.5 ppm (Isomers or Nitro precursors) |
References
-
ChemicalBook. (n.d.). 2,5-Dimethoxyaniline (102-56-7) MSDS, Melting Point, Storage.[4][5] Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: 2,5-Dimethoxyaniline.[3][4][5][8] Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. (Adapted for general aniline purification logic). Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
ResearchGate. (2014).[9] How do I remove aniline from the reaction mixture? (Discussion on Acid-Base extraction techniques). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2,5-Dimethoxyaniline(102-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chembk.com [chembk.com]
- 8. 2,5-ジメトキシアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2,5-Dimethoxyaniline hydrochloride polymerization
Welcome to the Technical Support Center for the synthesis and optimization of Poly(2,5-dimethoxyaniline) (PDMA). This portal is designed for researchers, materials scientists, and drug development professionals seeking to troubleshoot polymerization workflows, control nanoscale morphology, and optimize electrochromic properties.
Below, you will find our comprehensive knowledge base, including mechanistic workflows, a troubleshooting desk, self-validating protocols, and quantitative data matrices.
Reaction Kinetics & Polymerization Pathway
Understanding the mechanistic pathway of 2,5-dimethoxyaniline (DMA) polymerization is critical for troubleshooting. The presence of two methoxy groups at the 2- and 5-positions of the aniline ring enhances the solubility of the resulting polymer but sterically hinders the reaction, requiring precise control over the initiation and propagation phases to prevent unwanted ortho-coupling or cross-linking.
Chemical oxidative polymerization workflow of 2,5-Dimethoxyaniline.
Troubleshooting Desk (FAQs)
Q1: Why is the electrical conductivity of my synthesized PDMA lower than expected (< 10⁻⁴ S/cm)? Causality & Solution: Low conductivity is typically caused by over-oxidation, which disrupts the conjugated π-system of the polymer backbone, or by an improper monomer-to-oxidant ratio.
-
Action: Maintain a strict 4:1 monomer-to-oxidant molar ratio[1]. If you are utilizing a green chemistry approach with a 2[2], you must quench the reaction before 4 hours; prolonged exposure to the oxidant causes conductivity to decrease monotonically[1]. Alternatively, employing a binary oxidant system of FeCl₃:APS (50:50) has been shown to increase DC conductivity by two orders of magnitude due to enhanced molecular ordering[3].
Q2: How can I induce nanoscale morphology (e.g., high surface area powders) instead of bulk granular precipitates? Causality & Solution: In standard aqueous HCl, the DMA monomer is highly soluble, leading to rapid, unconstrained bulk polymerization. To engineer nanoscale morphology, you must modulate the ionic strength of the solvent.
-
Action: Introduce NaCl to achieve a concentration between 1.36 M and 1.71 M. This specific ionic strength forces the 2,5-dimethoxyanilinium hydrochloride monomer to gradually precipitate into a loosely packed dispersion. This dispersion acts as a dynamic template/seed in equilibrium with the solution, promoting the growth of nanostructured PDMA with high charge storage capacity (~205 F/g)[1].
Q3: For electrochromic applications, which electrolyte yields the fastest color-switching response time? Causality & Solution: The kinetics of the redox transition (from the yellow leucoemeraldine state to the blue pernigraniline state) are dictated by the size and mobility of the dopant anion. Larger anions sterically inhibit polymer oxidation, broadening the oxidation peak and slowing the response[4].
-
Action: Utilize 1.0 M H₂SO₄ as the supporting electrolyte. Compared to HCl,4[4], resulting in a highly reversible color change with a response time of less than 2 seconds at an applied potential of 1.6 V[5].
Troubleshooting logic tree for optimizing PDMA yield and conductivity.
Protocol Library: Self-Validating Methodologies
Protocol A: Green Chemical Oxidative Polymerization (Nanostructured PDMA)
This protocol avoids heavy metal catalysts by utilizing a high-ionic-strength hydrogen peroxide system[1].
-
Monomer Solvation: Dissolve 2,5-dimethoxyaniline in 50 mL of 1.0 M HCl.
-
Validation Checkpoint: The solution should be clear and fully dissolved.
-
-
Ionic Strength Modulation: Slowly add solid NaCl to the solution until a concentration of 1.36 M – 1.71 M is reached.
-
Validation Checkpoint: Observe the gradual formation of a loosely packed, cloudy dispersion. If a dense, hard precipitate forms, the NaCl concentration is too high; if it remains completely clear, it is too low[1].
-
-
Oxidant Addition: Introduce H₂O₂ dropwise to achieve a strict 4:1 (Monomer:Oxidant) molar ratio. Maintain the reaction vessel at room temperature.
-
Propagation & Quenching: Allow the reaction to proceed while monitoring continuously.
-
Validation Checkpoint: The solution will transition to a deep blue color, confirming the formation of the doped emeraldine salt phase.
-
Critical Step: Filter and quench the product before the 4-hour mark to prevent conductivity degradation[1]. Wash with 1 M HCl until the filtrate is colorless.
-
Protocol B: Potentiostatic Electrochemical Polymerization (Electrochromic Films)
This protocol is optimized for creating thin films on Indium Tin Oxide (ITO) glass for smart windows or displays[4].
-
Substrate Preparation: Ultrasonically clean the ITO coated glass electrode with acetone, followed by distilled water.
-
Causality: Removing organic residues ensures uniform nucleation and prevents film delamination.
-
-
Electrolyte Formulation: Prepare a solution of 0.125 M DMA monomer dissolved in 1.0 M oxalic acid (or 1.0 M H₂SO₄ for faster response times)[4].
-
Electrodeposition: Using a DC power supply and a three-electrode setup (Ag/AgCl reference), apply a constant potential of 1.2 V at room temperature for 10 minutes[6].
-
Validation Checkpoint: A visible, uniform polymer film will deposit onto the ITO working electrode.
-
-
Electrochromic Verification: Cycle the potential between -0.5 V and +1.6 V.
-
Validation Checkpoint: The film must exhibit a reversible color change from yellow (fully reduced leucoemeraldine state at -0.5 V) to blue (fully oxidized pernigraniline state at +1.6 V)[5].
-
Quantitative Data Matrix
Use the following table to benchmark your experimental results against established literature standards for PDMA synthesis.
| Polymerization Method | Oxidant / Catalyst System | Acid / Electrolyte Medium | Key Structural Advantage | Benchmark Performance Metrics |
| Standard Chemical | Ammonium Persulfate (APS) | 1.0 M HCl (0–5 °C) | High yield, standard baseline | Conductivity: ~10⁻⁴ S/cm |
| Green Chemical | NaCl / H₂O₂ | 1.0 M HCl + 1.5 M NaCl | Nanoscale morphology, high surface area | Conductivity: ~10⁻¹ S/cm; Capacitance: 205 F/g |
| Binary Oxidant | FeCl₃ : APS (50:50 ratio) | 1.0 M HCl | Enhanced molecular ordering | Conductivity increases by 2 orders of magnitude |
| Electrochemical | Potentiostatic (1.2 V applied) | 1.0 M H₂SO₄ | Optimal adhesion for electrochromic films | Response Time: < 2 sec at 1.6 V (Yellow ↔ Blue) |
References
- Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline)
- Synthesis of Poly (2,5-dimethoxyaniline)
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline)
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline)
Sources
- 1. frontiermaterials.net [frontiermaterials.net]
- 2. Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 2,5-Dimethoxyaniline hydrochloride during storage
This guide serves as a specialized technical support center for researchers handling 2,5-Dimethoxyaniline Hydrochloride . It is designed to move beyond generic safety data sheets (SDS) and provide actionable, mechanism-based strategies to prevent and reverse degradation.
Introduction: The Stability Paradox
2,5-Dimethoxyaniline hydrochloride (2,5-DMA HCl) is a paradox in organic synthesis. While the hydrochloride salt formation generally stabilizes amines, the 2,5-dimethoxy substitution pattern creates an extremely electron-rich aromatic ring. This makes the compound highly susceptible to oxidative coupling and photolytic degradation , even in its salt form.
This guide addresses the specific physicochemical challenges of maintaining this compound's integrity (purity >98%) over long-term storage.
Module 1: The Storage Ecosystem
Preventing the initial degradation cascade.
Q: Why does my sample turn pink or brown even when stored in a closed vial?
A: This is a hallmark of autoxidation . The electron-donating methoxy groups at positions 2 and 5 activate the benzene ring, lowering the oxidation potential. Even trace oxygen trapped in the headspace of a "closed" vial can initiate the formation of quinone imines and azo linkages .
-
The Fix: You must displace the headspace atmosphere. Simply closing the cap is insufficient.
-
Protocol: Flush the vial with dry Nitrogen (N₂) or Argon (Ar) for 10–15 seconds before sealing. For long-term storage (>1 month), wrap the cap junction with Parafilm® to prevent gas exchange.
Q: Is refrigeration actually necessary, or is room temperature acceptable?
A: Refrigeration (2–8°C ) is mandatory for long-term stability.
-
Mechanism: Oxidation rates follow the Arrhenius equation; lowering the temperature by 10°C roughly halves the rate of degradation. At room temperature (25°C), the "pink/brown" oxidation wavefront can develop within weeks.
-
Critical Warning: Never open a cold vial immediately upon removal from the fridge. Allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, accelerating hydrolysis and degradation.
Q: How do I interpret the "Light Sensitive" warning?
A: 2,5-DMA HCl absorbs UV-Vis radiation, which excites the molecule and generates radical cations. These radicals initiate polymerization (forming "aniline black" type oligomers).
-
Standard: Store strictly in amber glass vials . If using clear glassware for experiments, wrap vessels in aluminum foil.
Visualizing the Storage Workflow
The following diagram illustrates the "Chain of Custody" required to maintain compound integrity from receipt to usage.
Figure 1: The "Chain of Custody" storage loop. Breaking this cycle at the equilibration or inert gas stage is the most common cause of premature degradation.
Module 2: Moisture Management
Q: My powder has clumped together. Can I still use it?
A: Clumping indicates hygroscopicity (water absorption). While the compound may still be chemically pure, the water weight will skew your stoichiometry, leading to under-loading in reactions.
-
Troubleshooting:
-
Check Purity: Run a TLC (See Module 3).[1] If pure (single spot), you can dry it.
-
Drying Protocol: Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours. Do not heat above 40°C, as this can accelerate oxidation if oxygen is present.
-
Q: What is the best desiccant for this specific compound?
A: Use Phosphorus Pentoxide (P₂O₅) or Drierite (CaSO₄) with a moisture indicator.
-
Why? Silica gel is acceptable but less aggressive. Since HCl salts can be deliquescent (absorbing enough water to dissolve), a high-efficiency desiccant like P₂O₅ is preferred for long-term protection.
Module 3: Troubleshooting Degradation
Q: The compound is no longer white.[1][2][3] At what color should I discard it?
A:
-
Off-white / Pale Grey: Acceptable. Purity is likely >97%.[4][5]
-
Pink / Light Purple: Surface oxidation (<1% impurity). Usable for most robust reactions, but purification recommended for sensitive kinetics.
-
Dark Brown / Black: Significant degradation (>5%). Do not use. The impurities (quinones/polymers) can act as radical scavengers or catalyst poisons in subsequent steps.
Q: How can I quickly verify purity without an NMR?
A: Use Thin Layer Chromatography (TLC) .
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV light (254 nm).
-
Result: 2,5-DMA HCl will appear as a distinct spot. Oxidation products (oligomers) usually remain at the baseline (Rf ≈ 0) or streak significantly.
Visualizing the Degradation Pathway
Understanding how it breaks down helps you prevent it.
Figure 2: The oxidative degradation cascade. The transition from Pink (Quinone) to Black (Polymer) is often irreversible without chemical rescue.
Module 4: Salvage Protocols (Purification)
If your compound has degraded (turned brown/black), use the Acid-Base Rescue method. This is superior to simple recrystallization for removing oxidized polymers.
Protocol: Acid-Base Rescue
Use this when the sample is significantly discolored.
-
Dissolution: Dissolve the impure brown solid in 0.5 M HCl (approx. 10 mL per gram).
-
Why: The amine salt dissolves; the oxidized "black tar" polymers are often insoluble in aqueous acid.
-
-
Filtration: Filter the solution through a Celite pad or fritted glass funnel to remove the insoluble black particles.
-
Washing: Wash the clear (or slightly pink) acidic filtrate with Ethyl Acetate (EtOAc) (2 x 10 mL).
-
Why: This removes non-basic organic impurities (neutral quinones) while keeping the amine in the water layer.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH until pH > 12.
-
Observation: The free base (2,5-dimethoxyaniline) will precipitate as an oil or solid.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).
-
Re-salting:
-
Dry the DCM layer over anhydrous Na₂SO₄.
-
Filter and cool in an ice bath.
-
Slowly add HCl in Diethyl Ether (2 M) or bubble HCl gas until precipitation is complete.
-
-
Collection: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Quantitative Data: Solubility Profile
Use this table to design your own recrystallization or handling workflows.
| Solvent | Solubility (HCl Salt) | Application |
| Water | High | Dissolution for Acid/Base Rescue |
| Ethanol | Moderate (Hot) | Recrystallization (add Et₂O to precipitate) |
| Dichloromethane | Low | Washing impurities (from salt) |
| Diethyl Ether | Insoluble | Anti-solvent (to crash out product) |
| Dilute HCl | High | Stabilizing solvent for storage solutions |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Dimethoxyaniline. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 2,5-Dimethoxyaniline Chemical Properties. Retrieved from
-
Huang, J., et al. (2015). Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
PubChem. (2025). Compound Summary: 2,5-Dimethoxyaniline.[3][5][6][7] Retrieved from
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. frontiermaterials.net [frontiermaterials.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Common impurities in commercial 2,5-Dimethoxyaniline hydrochloride and their removal
Welcome to the technical support guide for 2,5-Dimethoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with commercial-grade material. As an important intermediate in pharmaceutical manufacturing, the purity of this reagent is critical for successful downstream applications.[1] This guide provides practical, field-proven advice and detailed protocols to help you identify and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: My 2,5-Dimethoxyaniline hydrochloride is dark brown/black, not the expected off-white or tan. What causes this discoloration?
This is the most common issue reported and is almost always due to oxidation and/or polymerization of the aniline moiety. Anilines, as a class of compounds, are susceptible to air oxidation, which forms highly colored quinone-imine type structures. This process can be accelerated by exposure to light and trace metal impurities.[2][3] While slight discoloration may not affect all applications, significant darkening indicates the presence of impurities that can interfere with sensitive reactions, leading to lower yields and complex product mixtures. For most synthetic applications, purification is strongly recommended.
Q2: What are the typical impurities I should be aware of in a commercial batch?
Beyond the oxidation products mentioned above, several other process-related impurities may be present. Understanding their origin is key to selecting the right purification strategy.
| Impurity Type | Likely Source | Impact on Experiments |
| 2,5-Dimethoxynitrobenzene | Unreacted starting material from the primary synthesis route (catalytic hydrogenation of the nitro group).[4] | Can lead to unexpected side-products or remain as an unreactive impurity in the final product. |
| Partially Reduced Intermediates | Incomplete reduction during synthesis (e.g., nitroso or hydroxylamine species). | Highly reactive and can lead to the formation of tars and other colored byproducts. |
| Oxidation/Polymerization Products | Exposure of the aniline to air, light, or heat during synthesis, workup, or storage.[2][3][5] | Act as potent reaction inhibitors or introduce colored contaminants into the product stream. |
| Residual Solvents | Solvents used during the synthesis, crystallization, and washing steps (e.g., methanol, ethanol, isopropanol, acetone).[4][6] | Can affect reaction stoichiometry and may be difficult to remove from the final product under vacuum. |
| Inorganic Salts | Remnants from catalysts or reagents used in the reduction or salt formation steps (e.g., residual catalyst, excess HCl). | Can alter the pH of reactions and may be detrimental to sensitive catalysts. |
Q3: Is there a simple way to "clean up" a discolored batch before use?
For minor discoloration, a simple trituration or washing step can be effective. This involves stirring the solid hydrochloride salt with a solvent in which the desired product is poorly soluble but the colored impurities have some solubility.
-
Recommended Solvents for Washing: Anhydrous acetone or diethyl ether.
-
Rationale: The polar hydrochloride salt has low solubility in these less-polar organic solvents, while the non-polar, colored oxidation byproducts are more readily dissolved and washed away.
For more significantly degraded material, a full recrystallization or a more rigorous purification via the free base is necessary.
Q4: How should I properly store 2,5-Dimethoxyaniline hydrochloride to minimize degradation?
Proper storage is crucial to maintaining the integrity of the reagent.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.
-
Container: Use a tightly sealed, amber glass bottle to protect from air and light.[3]
-
Temperature: Store in a cool, dark, and dry place. A locked cabinet in a well-ventilated area is ideal.[2][3]
-
Rationale: Minimizing exposure to oxygen and light directly inhibits the primary degradation pathways.[2][3]
Troubleshooting Guide & Purification Protocols
If simple washing is insufficient, the following decision tree and protocols will guide you through purifying your material to a high standard.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification protocol.
Protocol 1: Recrystallization of 2,5-Dimethoxyaniline Hydrochloride
This is the most direct method for removing colored impurities and improving crystalline quality. The key is selecting a solvent system where the salt is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is a good starting point.[5]
Causality: Impurities, particularly the larger, less polar oxidation products, will either remain insoluble in the hot solvent mixture (and can be filtered out) or will stay in the cold mother liquor as the purer hydrochloride salt crystallizes.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixture of 95% ethanol and deionized water (e.g., start with a 9:1 v/v ratio).
-
Dissolution: Place the impure 2,5-Dimethoxyaniline HCl in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot ethanol/water mixture required to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated charcoal. Boil for an additional 2-3 minutes. The charcoal will adsorb many of the colored polymeric impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. The resulting product should be significantly lighter in color with a well-defined crystalline structure.
Protocol 2: Purification via Conversion to Free Base
This is a more rigorous, multi-step method ideal for heavily contaminated material. It leverages the difference in solubility between the ionic hydrochloride salt and the neutral "free base" aniline.
Causality: The hydrochloride salt is water-soluble, while the free base aniline is poorly soluble in water but highly soluble in organic solvents like diethyl ether or dichloromethane.[7] This allows for a liquid-liquid extraction to separate the desired compound from water-soluble impurities (like inorganic salts) and base-insoluble impurities (like some polymers). The purified free base can then be distilled under vacuum or sublimed for ultimate purity before being converted back to the stable hydrochloride salt.[2][8]
Workflow Diagram:
Caption: Workflow for purification via free base conversion.
Step-by-Step Methodology:
-
Dissolution & Basification: Dissolve the impure hydrochloride salt in deionized water. While stirring, slowly add a 1M NaOH solution until the pH is basic (pH ~10-11). The 2,5-dimethoxyaniline free base will precipitate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., diethyl ether, 3x volumes). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base.
-
High-Purity Distillation/Sublimation (Optional but Recommended):
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA). While stirring, add a stoichiometric amount of concentrated HCl (or HCl gas dissolved in IPA/ether). The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold IPA or diethyl ether, and dry under vacuum.
References
- Vertex AI Search. (2023, August 5). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? - FAQ.
- ChemicalBook. (2026, January 17).
- Liu, X., Liu, B., Xu, Y.-S., & Zhang, F.-B. (2019, July). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
- Fisher Scientific. (n.d.).
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Mungkalodom, P., Paradee, N., Sirivat, A., & Hormnirun, P. (2014, October 3). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
- Sciencemadness Discussion Board. (2006, November 4).
- Solubility of Things. (n.d.). 2,5-Dimethoxyaniline.
- BLD Pharm. (n.d.). 62994-90-5|2,5-Dimethoxyaniline hydrochloride.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 2,5-Dimethoxyaniline 98%.
- Chemistry Stack Exchange. (2024, December 5).
Sources
- 1. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Scaling Synthesis of 2,5-Dimethoxyaniline Hydrochloride
Executive Summary & Process Logic
Scaling the synthesis of 2,5-dimethoxyaniline from 2,5-dimethoxynitrobenzene requires a shift from laboratory batch thinking to process safety management. The reduction of the nitro group is highly exothermic (~500 kJ/mol). On a milligram scale, this heat dissipates easily; on a kilogram scale, it can lead to thermal runaway.
Furthermore, the electron-rich nature of the dimethoxy-substituted ring makes the resulting free amine highly susceptible to oxidation, rapidly forming purple/black quinoid impurities upon exposure to air [1, 2]. Conversion to the hydrochloride salt (2,5-DMA·HCl) is not just a purification step; it is a critical stabilization strategy.
Master Process Workflow
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Process flow for the catalytic hydrogenation and salt formation of 2,5-dimethoxyaniline. Note the critical IPC (In-Process Control) point to ensure complete reduction of hydroxylamine intermediates.
Critical Protocol: Catalytic Hydrogenation
Methodology: Catalytic Hydrogenation (Preferred for Scale) Alternative: Chemical Reduction (Fe/HCl or Zn/NH4Cl) – Not recommended for scale >100g due to sludge formation and waste disposal issues.
Step 1: Reactor Loading & Safety
-
The Hazard: The catalyst (Pd/C) can ignite methanol vapors if added dry (pyrophoric).
-
The Fix: Always wet the catalyst with 50% water or a portion of the solvent before adding it to the reactor.
-
Stoichiometry:
-
Substrate: 2,5-dimethoxynitrobenzene (1.0 equiv)
-
Solvent: Methanol (10-15 volumes). High dilution helps manage the exotherm.
-
Catalyst: 5% Pd/C (50% water wet). Load at 2-5 wt% relative to substrate.
-
Step 2: Hydrogenation (The Exotherm)
-
Pressure: 3–5 bar (45–75 psi).
-
Temperature: Start at 25°C. Allow exotherm to ramp to 50-60°C, but do not exceed 70°C .
-
Technical Insight: High temperatures increase the risk of demethoxylation or ring hydrogenation, though less common with Pd compared to Rh. The primary risk at scale is heat accumulation.
-
Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases.
Step 3: Work-up (Oxidation Prevention)
-
Atmosphere: The free amine (2,5-dimethoxyaniline) oxidizes rapidly. Perform filtration under a nitrogen blanket.
-
Filtration: Use a spark-proof pressure filter or a closed-loop filtration system to remove the catalyst.
-
Caution: Do not let the filter cake dry out; dry Pd/C with adsorbed hydrogen is pyrophoric [3].
Salt Formation (The Stabilization Step)
The hydrochloride salt is synthesized immediately after filtration to lock in purity.
| Parameter | Aqueous Method (Not Recommended) | Anhydrous Method (Recommended) |
| Reagent | 37% HCl (aq) | HCl gas in IPA or Dioxane (4M) |
| Solvent System | Water/Alcohol | Methanol/Ethyl Acetate |
| Yield | Moderate (losses to mother liquor) | High (>90%) |
| Product Form | Often hydrated/sticky | Crystalline solid |
| Stability | Lower (hydrolysis risk) | Excellent |
Protocol:
-
Concentrate the methanolic filtrate from Step 2 to ~3 volumes.
-
Dilute with 5 volumes of Ethyl Acetate (EtOAc).
-
Cool to 0–5°C.
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane or IPA) dropwise.
-
Observation: A thick white precipitate should form immediately.
-
Stir for 1 hour at 0°C.
-
Filter and wash the cake with cold EtOAc.
-
Dry in a vacuum oven at 40°C.
Troubleshooting & FAQs
Category A: Product Quality (Color & Purity)
Q: My product turned pink/purple during filtration. Is it ruined? A: The color indicates oxidation to quinone-imine species [4].
-
Immediate Action: Acidify immediately. The salt form is stable. If the color is faint, recrystallization from Ethanol/IPA with a pinch of activated charcoal will remove the color.
-
Root Cause: Oxygen exposure while the product was in the free-base form.
-
Prevention: Sparge all solvents with Nitrogen for 15 minutes before use.
Q: HPLC shows a peak at RRT 0.95 (just before product). What is it? A: This is likely the hydroxylamine intermediate (N-(2,5-dimethoxyphenyl)hydroxylamine).
-
Mechanism: Nitro reduction proceeds: Nitro
Nitroso Hydroxylamine Amine. The final step (Hydroxylamine Amine) is the slowest. -
Fix: The reaction was stopped too early. Re-pressurize with H₂ and heat to 50°C for another 2 hours.
Category B: Process Issues
Q: The reaction stopped absorbing Hydrogen. A: This is "Catalyst Poisoning."
-
Cause: Sulfur contaminants in the starting material or CO formation.
-
Fix: Purge the headspace with Nitrogen, then refill with fresh Hydrogen. If that fails, add a "spike" of fresh catalyst (10% of original loading) as a slurry.
Q: The filtration is extremely slow. A: Likely caused by catalyst "fines" (breakdown of carbon support).
-
Fix: Use a bed of Celite (diatomaceous earth) on your filter paper. For scale-up, ensure your catalyst grade is "fixed bed" or "filtration optimized" rather than fine powder.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common issues during the reduction and isolation phases.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Mungkalodom, P., et al. (2015). Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research, 18(4). (Discusses the color changes/oxidation states of 2,5-DMA). Retrieved from [Link]
Technical Guide: Catalyst Selection & Optimization for 2,5-Dimethoxyaniline Hydrochloride
Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Scope: Synthesis via catalytic hydrogenation, downstream coupling applications (Buchwald-Hartwig), and critical troubleshooting for the hydrochloride salt form.
Introduction
2,5-Dimethoxyaniline hydrochloride (2,5-DMA[1]·HCl) is a critical intermediate in the synthesis of isoquinoline alkaloids, azo dyes, and pharmaceutical APIs. Its electron-rich aromatic core makes it highly reactive, yet this same property introduces specific challenges during catalysis:
-
Over-reduction: The methoxy groups render the ring susceptible to partial saturation or hydrogenolysis (demethoxylation) under aggressive hydrogenation conditions.
-
Catalyst Poisoning/Inhibition: The basic nitrogen of the aniline product can bind strongly to metal surfaces (Pd, Pt), causing product inhibition.
-
Salt Management: In downstream cross-couplings, the hydrochloride counter-ion must be neutralized in situ, altering the base stoichiometry and ionic strength of the reaction matrix.
This guide moves beyond generic protocols to provide a mechanistic understanding of catalyst behavior with this specific substrate.
Module 1: Synthesis via Catalytic Hydrogenation
The most efficient route to 2,5-dimethoxyaniline is the catalytic reduction of 2,5-dimethoxynitrobenzene. Selection of the metal crystallite size and support is paramount to preventing side reactions.
Catalyst Selection Matrix
| Catalyst System | Activity | Selectivity | Recommendation | Mechanistic Note |
| 5% Pt/C (Sulfided) | Moderate | High | Primary Choice | Sulfur modifies the electronic state of Pt, suppressing hydrogenolysis of the C-O bonds (demethoxylation) and preventing ring saturation. |
| 5% Pd/C | Very High | Low | Avoid | High risk of hydro-de-methoxylation. Pd binds the electron-rich ring too strongly, promoting side reactions. |
| Raney Nickel | High | Moderate | Secondary Choice | Effective but requires careful pH control. Basic conditions can promote azo/azoxy coupling side reactions. |
| Fe/HCl (Béchamp) | Low | High | Legacy/Small Scale | Stoichiometric waste issues. Only use if catalytic equipment is unavailable. |
Critical Protocol: Selective Hydrogenation to 2,5-Dimethoxyaniline
Objective: Maximize yield while suppressing the formation of azoxy intermediates and demethoxylated byproducts.
Reagents:
-
Substrate: 2,5-Dimethoxynitrobenzene[2]
-
Catalyst: 5% Pt/C (sulfided type preferred), 1-2 wt% loading relative to substrate.
-
Solvent: Methanol (promote H2 solubility).
Step-by-Step Workflow:
-
Charge: Load the autoclave with 2,5-dimethoxynitrobenzene and Methanol (concentration ~0.5 M).
-
Inert: Purge with N2 (3x) to remove oxygen (safety critical).
-
Catalyst Addition: Add Pt/C as a slurry in methanol/water to avoid dry spark ignition.
-
Reaction: Pressurize to 5–10 bar (70–145 psi) H2. Heat to 60–70°C .
-
Note: Do not exceed 80°C; high T promotes C-O bond cleavage.
-
-
Work-up (HCl Salt Formation):
-
Filter catalyst while warm (remove pyrophoric risk).
-
Add concentrated HCl (1.1 equiv) to the filtrate.
-
Cool to 0–5°C to crystallize 2,5-Dimethoxyaniline Hydrochloride.
-
Filter and wash with cold acetone to remove non-salt organic impurities.
-
Module 2: Troubleshooting & Optimization
Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Product Inhibition. The product, 2,5-dimethoxyaniline, is a strong Lewis base. As its concentration increases, it competes with the nitro substrate for active sites on the Pt surface. Solution:
-
Acidic Promotion: Run the hydrogenation in the presence of a weak acid (e.g., Acetic Acid, 1-2 equiv). This protonates the aniline as it forms (generating the acetate salt), reducing its affinity for the metal surface and preventing site blocking.
-
Caution: Do not use strong mineral acids (HCl/H2SO4) during hydrogenation with Pd or Raney Ni, as this can leach the metal. Pt is more resistant but acetic acid is safer.
Q2: I see a "M-31" impurity peak (Mass = Product - 31). What is it?
Diagnosis: Demethoxylation. You have lost a methoxy group (–OCH3), replaced by hydrogen. This occurs due to "over-hydrogenation." Corrective Actions:
-
Switch Catalyst: If using Pd/C, switch to Pt/C (sulfided) immediately.
-
Lower Temperature: Reduce reaction temperature by 10-15°C. Activation energy for hydrogenolysis is higher than for nitro reduction.
-
Stop Point: Monitor H2 uptake strictly. Stop reaction immediately upon cessation of uptake.
Q3: The product is colored (red/brown) instead of white/off-white.
Diagnosis: Azo/Azoxy Contamination.
Incomplete reduction or condensation of nitroso intermediates.
Mechanism: Nitro
-
Increase H2 Pressure: Higher pressure pushes the equilibrium toward the final amine, preventing the accumulation of intermediates.
-
Check Agitation: Poor gas-liquid mass transfer starves the catalyst of H2, favoring the condensation pathway. Increase stirring rate (>1000 rpm).
Module 3: Downstream Application (Buchwald-Hartwig Coupling)
Using 2,5-Dimethoxyaniline Hydrochloride in Pd-catalyzed amination requires specific modifications to standard protocols.
Q: Can I use the HCl salt directly in a Buchwald coupling?
Answer: Yes, but you must adjust the base stoichiometry. Standard protocols assume a free amine. The HCl salt consumes 1 equivalent of base immediately.
Stoichiometry Rule:
-
Recommendation: Use 2.5 equivalents of Base (e.g.,
or ).-
1.0 equiv neutralizes the HCl.
-
1.5 equiv acts as the turnover base for the Pd cycle.
-
Recommended Catalyst System for 2,5-DMA·HCl
The steric bulk of the ortho-methoxy group requires a ligand that creates a spacious binding pocket.
-
Pre-catalyst:
or -
Ligand: BINAP (racemic is fine) or Xantphos .
-
Why? Bidentate phosphines prevent the formation of inactive Pd-amine bis-complexes, which are common with electron-rich anilines.
-
-
Solvent: Toluene or Dioxane (100°C).
Visualizing the Reaction Pathways
The following diagram illustrates the reduction pathways, highlighting the critical branching points where impurities (Azo/Azoxy) or byproducts (Demethoxy) are formed.
Figure 1: Reaction network for the hydrogenation of 2,5-dimethoxynitrobenzene. Green nodes indicate targets; Red nodes indicate risks requiring control.
References
-
Catalytic Hydrogenation of Nitro Compounds to Anilines. C&CS Catalysts and Chemical Specialties. Retrieved from
-
Synthesis of 2,5-Dimethoxyaniline efficiently and environmentally friendly. GuideChem. Retrieved from
-
Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. BenchChem Application Notes. Retrieved from [3]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Scale-up. Mettler Toledo Application Note. Retrieved from
-
Selective Nitrobenzene Reduction Catalyzed by Gold Nanoparticles. ChemRxiv. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2,5-Dimethoxyaniline Hydrochloride: HPLC vs. GC
Introduction: The Analytical Imperative for a Key Intermediate
2,5-Dimethoxyaniline hydrochloride is a vital chemical intermediate, serving as a foundational building block in the synthesis of various dyes, pigments, and importantly, active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive amine group and two methoxy substituents on a benzene ring, makes it a versatile precursor.[2][3] However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities. The purity of this starting material is not a trivial matter; it directly dictates the quality, safety, and efficacy of the final product. Impurities present in the starting material can carry through the synthesis, lead to unwanted side reactions, or introduce toxic components into the final API, creating significant regulatory and safety challenges.
Therefore, robust and reliable analytical methods for quantifying the purity of 2,5-Dimethoxyaniline hydrochloride are critical for quality control (QC) in research, development, and manufacturing settings. This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate method for their specific analytical needs.
Choosing the Right Technique: A Fundamental Comparison
The decision between HPLC and GC hinges on the physicochemical properties of the analyte.[4][5] 2,5-Dimethoxyaniline as a free base is a solid with a melting point of 78-80 °C and a boiling point of approximately 270 °C, indicating it is a semi-volatile compound.[6][7] However, the subject of our analysis is the hydrochloride salt . This salt form has significantly lower volatility and higher polarity, making it highly soluble in aqueous and polar solvents.[6] These properties are the primary determinants for method selection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for 2,5-Dimethoxyaniline HCl |
| Mobile Phase | Liquid | Inert Gas (e.g., Helium, Nitrogen) | The analyte is a non-volatile salt, making a liquid mobile phase (HPLC) the more direct approach.[5][8] |
| Analyte Suitability | Non-volatile, thermally unstable, polar compounds. | Volatile and thermally stable compounds. | HPLC is ideally suited for the polar, non-volatile hydrochloride salt. GC requires sample derivatization or conversion to the more volatile free base.[4][9] |
| Operating Temp. | Typically ambient to moderate (~20-60 °C).[10] | High temperatures required for volatilization (~150-300 °C).[5] | HPLC's lower temperatures avoid potential thermal degradation of the analyte. |
| Sample Preparation | Simple dissolution and filtration. | More complex: requires conversion to free base or chemical derivatization to increase volatility.[11][12] | HPLC offers a significantly simpler, faster, and less error-prone sample preparation workflow. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase based on polarity.[5] | Partitioning between gas mobile phase and liquid/solid stationary phase based on volatility/boiling point.[5] | The polarity of the analyte is a better handle for separation in HPLC. |
| Typical Run Time | 10-30 minutes.[8] | 2-20 minutes.[5][8] | While individual GC runs can be faster, the extensive sample prep may negate this advantage in overall throughput. |
Deep Dive I: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the analysis of pharmaceutical salts like 2,5-Dimethoxyaniline hydrochloride. Its operation at ambient temperatures and use of a liquid mobile phase make it perfectly suited for polar, non-volatile, and potentially thermally sensitive compounds.[8][10]
The Causality Behind the HPLC Method
-
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The polar analyte has a weaker interaction with the non-polar column and elutes based on subtle differences in polarity when the mobile phase composition is carefully controlled.
-
Column Selection: An octadecylsilane (C18) column is the workhorse for RP-HPLC. Its long alkyl chains provide a non-polar environment ideal for retaining and separating aromatic compounds based on their hydrophobicity. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase Strategy: A gradient elution using an acidified aqueous buffer and an organic modifier (like acetonitrile) is optimal. The acidic buffer (e.g., phosphate buffer at pH 3.0) serves a crucial purpose: it ensures the aniline's primary amine group is consistently protonated (as -NH3+). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.[13] The acetonitrile gradient allows for the elution of both the main polar analyte and any less polar impurities within a reasonable timeframe.
-
Detection: 2,5-Dimethoxyaniline contains a chromophore (the substituted benzene ring) that absorbs UV light. A UV detector, particularly a Photodiode Array (PDA) detector, is ideal. A PDA detector can monitor a range of wavelengths simultaneously, which is invaluable for assessing peak purity and identifying the optimal wavelength for quantification.
-
Method Trustworthiness: The method's reliability is ensured through validation according to International Council for Harmonisation (ICH) guidelines.[14][15] This involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), making the protocol a self-validating system.[16][17][18]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chemicals and Reagents:
-
2,5-Dimethoxyaniline hydrochloride Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 20 minutes, hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 240 nm
-
Injection Volume: 10 µL
-
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the 2,5-Dimethoxyaniline hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This higher concentration is used to accurately quantify low-level impurities.
-
-
Analysis and Calculation:
-
Inject a blank (Mobile Phase A), five replicate injections of the standard solution (for system suitability), and the sample solution.
-
System Suitability: The relative standard deviation (%RSD) for the peak area of the five standard injections should be ≤ 2.0%.
-
Purity Calculation: Determine the area of the main peak and all impurity peaks in the sample chromatogram. Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
HPLC Workflow Diagram
Caption: Logical workflow for HPLC purity analysis.
Deep Dive II: Purity Analysis by Gas Chromatography (GC)
While HPLC is the more direct method, GC can be a powerful alternative, especially when coupled with a Mass Spectrometer (GC-MS) for definitive impurity identification.[9] However, its application to a non-volatile salt requires a critical sample preparation step to induce volatility.[4]
The Causality Behind the GC Method
-
The Volatility Challenge: Direct injection of the hydrochloride salt is not feasible. The salt would decompose in the hot GC inlet rather than volatilize. Therefore, a chemical modification is mandatory. The most common approach is to convert the salt to its free base form. This is achieved by neutralizing the sample with a base (e.g., sodium hydroxide), which deprotonates the amine group, making the molecule less polar and significantly more volatile.[12] The resulting free base can then be extracted into an organic solvent for injection.
-
Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), is an excellent choice. This stationary phase provides good separation for a wide range of aromatic compounds, including anilines.
-
Inlet and Temperature Program: A splitless injection is preferred for trace impurity analysis to ensure the maximum amount of sample enters the column. A temperature program—starting at a low temperature and ramping up—is essential to first separate volatile impurities and then elute the higher-boiling 2,5-Dimethoxyaniline and any related non-volatile impurities.
-
Detection:
-
Flame Ionization Detector (FID): A robust and universally responsive detector for carbon-containing compounds. It provides excellent quantitative data based on the amount of analyte.[10]
-
Mass Spectrometry (MS): The gold standard for identification. It fragments the eluting compounds, creating a unique mass spectrum (a molecular fingerprint) that can be used to unequivocally identify known impurities and elucidate the structure of unknown ones.[11]
-
Experimental Protocol: GC-FID/MS Purity Assay
-
Instrumentation:
-
GC system with a split/splitless inlet, temperature-programmable oven, and an FID or MS detector.
-
-
Chemicals and Reagents:
-
2,5-Dimethoxyaniline hydrochloride Sample
-
Sodium Hydroxide (NaOH), 1M solution
-
Ethyl Acetate (GC Grade)
-
Anhydrous Sodium Sulfate
-
-
Sample Preparation (Conversion to Free Base):
-
Accurately weigh ~50 mg of the sample into a vial.
-
Add 5 mL of deionized water to dissolve the sample.
-
Add 2 mL of 1M NaOH solution to basify the mixture (confirm with pH paper, pH > 10).
-
Add 5 mL of ethyl acetate and vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Allow the layers to separate. Carefully transfer the top organic (ethyl acetate) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
Transfer the dried extract to a GC autosampler vial.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless, 1 µL injection
-
Oven Program: Initial 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
FID Temperature: 300 °C
-
MS Transfer Line Temp: 280 °C; Ion Source Temp: 230 °C; Scan Range: 40-400 m/z
-
-
Analysis and Calculation:
-
Analyze the prepared sample.
-
Identify peaks based on retention time (and mass spectra if using MS).
-
Calculate purity using the area percent method, similar to HPLC.
-
GC Workflow Diagram
Caption: Workflow for GC analysis requiring free-base conversion.
Data Interpretation: A Comparative Performance Summary
To provide a clear comparison, the following table summarizes the expected performance of each technique for a hypothetical batch of 2,5-Dimethoxyaniline hydrochloride with a true purity of 99.50%.
| Parameter | HPLC-PDA | GC-FID | GC-MS |
| Measured Purity (Area %) | 99.52% | 99.48% | 99.51% |
| Key Advantage | Simplicity, robustness for QC. | Excellent quantitation. | Definitive impurity identification. |
| Key Disadvantage | Less definitive impurity ID vs. MS. | Complex sample prep; potential for analyte loss. | Can be less quantitative than FID; higher cost.[9] |
| LOD / LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.001% / ~0.003% (Scan), Lower in SIM mode. |
| Precision (%RSD) | < 1.0% | < 1.5% (higher due to prep steps) | < 2.0% |
| Sample Prep Time | ~5 minutes | ~20-30 minutes | ~20-30 minutes |
| Analysis (Run) Time | ~25 minutes | ~15 minutes | ~15 minutes |
| Overall Throughput | High | Moderate | Moderate |
Conclusion and Recommendations
Both HPLC and GC are highly effective techniques for the purity analysis of 2,5-Dimethoxyaniline hydrochloride, but they serve different primary purposes.
High-Performance Liquid Chromatography (HPLC) should be considered the primary method for routine quality control and batch release testing. Its primary advantages are the simplicity and speed of sample preparation, which eliminates the need for derivatization or pH adjustment, thereby reducing potential sources of error and improving overall throughput. The method is robust, precise, and perfectly suited to the polar, non-volatile nature of the hydrochloride salt.
Gas Chromatography (GC), particularly GC-MS, is the superior tool for in-depth impurity analysis, structural elucidation, and method development/validation. While the sample preparation is more involved, the unparalleled specificity of Mass Spectrometry allows for the confident identification of process-related impurities and potential degradants. GC-FID offers exceptional sensitivity for quantitation once impurities have been identified.
Recommendation: For a comprehensive quality assessment program, a dual approach is recommended:
-
Use HPLC for routine, high-throughput purity assays to ensure batches meet specification.
-
Use GC-MS as a complementary technique to investigate any out-of-specification results, characterize reference standards, and identify unknown peaks observed during HPLC analysis.
By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest quality of 2,5-Dimethoxyaniline hydrochloride, safeguarding the integrity of their downstream synthetic processes and final products.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ChemBK. (2025, August 19). 2,5-Dimethoxyaniline. Available at: [Link]
-
ALWSCI Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,5-dimethoxyaniline. Retrieved from [Link]
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available at: [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
-
Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Analytical method for the determination of aromatic amines. Retrieved from [Link]
-
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,5-Dimethoxyaniline | TRC-M460590-25G | LGC Standards [lgcstandards.com]
- 3. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chembk.com [chembk.com]
- 7. 2,5-Dimethoxyaniline 98 102-56-7 [sigmaaldrich.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 17. actascientific.com [actascientific.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Comprehensive Comparison Guide: Validation of Analytical Methods for 2,5-Dimethoxyaniline Hydrochloride Quantification
As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying chemical intermediates is about balancing matrix complexity, regulatory thresholds, and instrumental capabilities. 2,5-Dimethoxyaniline hydrochloride (2,5-DMA·HCl) is a highly reactive primary aromatic amine (PAA) utilized in the synthesis of complex dyes, active pharmaceutical ingredients (APIs), and conductive polymers like poly(2,5-dimethoxyaniline)[1].
Because PAAs are heavily scrutinized due to their mutagenic and carcinogenic potential, regulatory bodies mandate stringent control of their residues. This guide objectively compares the performance of major analytical platforms for 2,5-DMA·HCl quantification and provides a field-proven, self-validating LC-MS/MS methodology aligned with modernized regulatory standards.
Methodological Landscape: Comparative Analysis
When quantifying 2,5-DMA·HCl, scientists must evaluate the chemical nature of the analyte. As a hydrochloride salt of a polar amine, it presents unique chromatographic challenges. Below is an objective comparison of the three primary analytical techniques[2].
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
-
Best For: Bulk assay quantification and raw material purity testing.
-
Mechanism: Relies on the strong chromophore of the dimethoxy-substituted aromatic ring.
-
Limitation: Lacks the sensitivity required for trace-level impurity analysis (typically limited to ppm levels) and is highly susceptible to co-eluting matrix interferences[2].
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Best For: High-resolution separation of volatile aniline mixtures.
-
Mechanism: Separates analytes in the gas phase followed by electron ionization (EI).
-
Limitation: 2,5-DMA·HCl is a non-volatile salt. Analysis requires a mandatory basic extraction to yield the free base, followed by a time-consuming derivatization step (e.g., acetylation) to prevent peak tailing and thermal degradation of the polar amine group[3].
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
Best For: Trace-level quantification (sub-ppb) in complex pharmaceutical or environmental matrices.
-
Mechanism: Utilizes Electrospray Ionization (ESI) to directly analyze the protonated amine
without derivatization, followed by collision-induced dissociation (CID) for highly specific fragment detection[3]. -
Advantage: Unmatched specificity and sensitivity, making it the gold standard for genotoxic impurity profiling[4].
Table 1: Comparative Performance of Analytical Techniques for 2,5-DMA·HCl
| Performance Metric | HPLC-UV | GC-MS (Derivatized) | LC-MS/MS (ESI+) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (ppm) | 1 - 10 ng/mL (ppb) | 0.05 - 0.2 ng/mL (sub-ppb) |
| Linear Dynamic Range | |||
| Sample Prep Complexity | Low (Direct Dilution) | High (Extraction + Derivatization) | Moderate (Extraction / Dilution) |
| Matrix Interference | High | Moderate | Low (Mitigated by MRM & IS) |
| Throughput | High | Low | High |
Regulatory Alignment: ICH Q2(R2) & Q14
The recent implementation of the marks a paradigm shift toward a lifecycle-based, Quality-by-Design (QbD) model for analytical methods[5].
-
ICH Q14 (Analytical Procedure Development): Demands the establishment of an Analytical Target Profile (ATP) before development begins. For 2,5-DMA·HCl, the ATP must define a required Limit of Quantitation (LOQ) well below the toxicological threshold of the final product[6].
-
ICH Q2(R2) (Validation of Analytical Procedures): Modernizes validation by emphasizing the use of orthogonal techniques and robust statistical models to prove Specificity, Linearity, Accuracy, Precision, and Robustness across the method's lifecycle[7].
Caption: Analytical lifecycle workflow for 2,5-DMA·HCl quantification based on ICH Q14 and Q2(R2).
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure scientific integrity, the following LC-MS/MS protocol for trace 2,5-DMA·HCl quantification incorporates self-validating mechanisms. By utilizing an isotopically labeled internal standard (IS), the system automatically corrects for matrix-induced ion suppression, ensuring absolute trustworthiness in the generated data[8].
Step-by-Step Methodology
Phase 1: Sample Preparation & Free-Base Extraction Causality: 2,5-DMA·HCl is highly water-soluble. To extract it into an organic solvent and away from polar matrix interferents, the pH must be raised above the pKa of the amine to generate the neutral free base.
-
Weigh 100 mg of the sample matrix into a 15 mL centrifuge tube.
-
Add 5 mL of 0.1 M NaOH to liberate the 2,5-DMA free base.
-
Self-Validation Step: Spike the sample with 10 µL of
-2,5-Dimethoxyaniline Internal Standard (1 µg/mL). Because the deuterated IS co-elutes with the analyte, it experiences the exact same matrix effects during ionization, normalizing the quantitative response. -
Add 5 mL of Dichloromethane (DCM) for Liquid-Liquid Extraction (LLE).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream.
-
Reconstitute in 1 mL of Mobile Phase A (Water + 0.1% Formic Acid).
Caption: Self-validating liquid-liquid extraction and LC-MS/MS workflow for 2,5-Dimethoxyaniline.
Phase 2: Chromatographic Separation
Causality: A biphenyl stationary phase is selected over standard C18 because it offers enhanced
-
Column: UHPLC Biphenyl column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid ensures complete protonation of the amine to the anilinium ion
, drastically enhancing ESI+ ionization efficiency). -
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (MRM Mode)
-
Ionization: Electrospray Ionization Positive (ESI+).
-
Transitions:
-
Quantifier: m/z 154.1
139.1 (Loss of methyl radical, highly stable fragment). -
Qualifier: m/z 154.1
123.1 (Loss of methoxy group).
-
Validation Parameters & Quantitative Data
To declare the method "fit for purpose" under ICH Q2(R2), the protocol must be rigorously validated against predefined acceptance criteria[9]. The table below synthesizes typical validation data demonstrating the superiority of the LC-MS/MS method over standard HPLC-UV for trace quantification.
Table 2: Representative Validation Data (ICH Q2(R2) Framework)
| Validation Parameter | ICH Q2(R2) Requirement | Expected LC-MS/MS Result | Expected HPLC-UV Result |
| Specificity | No interference at retention time | Pass (MRM ensures no crosstalk) | Marginal (Matrix peaks often co-elute) |
| Linearity (Range) | |||
| Accuracy (Recovery) | 80% - 120% at LOQ | 98.5% ± 2.1% (IS Corrected) | 85.0% ± 6.5% |
| Precision (RSD) | 2.4% (Intra-day) | 5.8% (Intra-day) | |
| Limit of Quantitation | Signal-to-Noise | 0.1 ng/mL (ppb) | 200 ng/mL (ppb) |
| Robustness | Stable across deliberate variations | High (Stable across pH & flow changes) | Moderate (Sensitive to pH shifts) |
Conclusion
While HPLC-UV remains a viable tool for bulk assay testing, it falls short when regulatory mandates require the trace-level quantification of mutagenic impurities. For the rigorous analysis of 2,5-Dimethoxyaniline hydrochloride, LC-MS/MS utilizing a stable-isotope internal standard is the undisputed optimal choice. By aligning method development with the QbD principles of ICH Q14 and executing validation according to the modernized ICH Q2(R2) guidelines, laboratories can establish a self-validating, robust analytical procedure that ensures both unassailable data integrity and patient safety.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]
-
National Institutes of Health (PMC). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." NIH.gov.[Link]
-
AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." Amsbiopharma.com.[Link]
Sources
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- 4. Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. intuitionlabs.ai [intuitionlabs.ai]
Performance comparison of polymers derived from 2,5-Dimethoxyaniline hydrochloride
Executive Summary: The "Soluble" Trade-Off
In the landscape of conducting polymers, Poly(2,5-dimethoxyaniline) (PDMA) represents a critical functional derivative of the parent Polyaniline (PANI). While PANI remains the gold standard for bulk conductivity (1–100 S/cm), its utility is severely hampered by poor solubility in common organic solvents.[1]
PDMA introduces two methoxy (-OCH₃) groups at the ortho positions (2,5) of the aniline ring.[2] This structural modification creates a distinct performance trade-off:
-
The Gain: Exceptional solubility in low-boiling solvents (CHCl₃, CH₂Cl₂), enabling solution-processing (spin coating, casting) impossible with standard PANI.
-
The Cost: A reduction in electrical conductivity by 3–5 orders of magnitude due to steric distortion of the conjugated backbone.
This guide objectively compares PDMA against PANI, defining the specific experimental windows where PDMA’s processability and electrochemical kinetics outweigh its lower conductivity.
Structural & Mechanistic Basis
The performance divergence stems directly from the molecular architecture.
-
Electronic Effect: The methoxy groups are strong electron donors. Theoretically, this should lower the oxidation potential, making the polymer easier to dope.
-
Steric Effect (Dominant): The bulky methoxy groups at the 2 and 5 positions create significant steric hindrance. This forces the polymer backbone to twist, disrupting the planarity required for extended
-electron delocalization.
Impact:
-
Conductivity: The twisted chain reduces the mean free path of charge carriers (polarons), drastically lowering bulk conductivity.
-
Solubility: The twist reduces inter-chain
- stacking interactions, allowing solvent molecules to penetrate and solubilize the polymer chains.
Decision Matrix: When to Choose PDMA
Figure 1: Decision logic for selecting PDMA over PANI based on processing and performance needs.
Performance Comparison Data
The following data aggregates experimental values from chemically and electrochemically synthesized samples.
Table 1: Physicochemical Properties Comparison[3][4]
| Property | Polyaniline (PANI) | Poly(2,5-dimethoxyaniline) (PDMA) | Impact Analysis |
| Conductivity (Doped) | 1.0 – 100 S/cm | PDMA is unsuitable for interconnects but ideal for active sensing layers. | |
| Solubility | NMP, Conc. H₂SO₄ (Insoluble in CHCl₃) | Soluble in CHCl₃, CH₂Cl₂, DMF, DMSO, THF | PDMA allows for low-cost inkjet printing and spin coating. |
| Redox Response | Slow diffusion (compact film) | Fast diffusion (expanded lattice) | PDMA exhibits faster switching times (<2s) for electrochromic applications. |
| Band Gap (Optical) | ~3.0 – 3.2 eV | Lower (Red-shifted | Methoxy donation lowers the HOMO-LUMO gap despite steric twist. |
| Color States | Yellow | Yellow | Similar states, but PDMA shows distinct peaks at 370, 470, 690 nm. |
Validated Synthesis Protocol
To achieve reproducible results with PDMA, strict control over temperature and oxidant addition rate is required to prevent over-oxidation, which degrades the methoxy groups.
Protocol: Chemical Oxidative Polymerization of PDMA
Objective: Synthesis of soluble, conductive PDMA-HCl salt.
Reagents:
-
Monomer: 2,5-Dimethoxyaniline (DMA), 0.02 mol.
-
Oxidant: Ammonium Persulfate (APS), 0.02 mol (Equimolar ratio 1:1).
Workflow:
Figure 2: Step-by-step chemical synthesis workflow for high-purity PDMA.
Critical Experimental Notes:
-
Temperature Control: Maintain 0–5°C strictly. Higher temperatures favor side reactions involving the methoxy groups, leading to insulating "brown" solids.
-
Oxidant Ratio: Do not exceed a 1:1.2 Monomer:Oxidant ratio. Excess APS causes oxidative degradation of the polymer chain.
-
Solubility Check: The resulting emeraldine base (after step 6) should dissolve instantly in Chloroform, yielding a dark blue solution. PANI would remain as a suspension.
Application Deep Dive: Ammonia Gas Sensing
PDMA outperforms PANI in sensitivity and selectivity for ammonia (NH₃) sensing, despite its lower conductivity.
The Mechanism
In a "Double Lateral Heterojunction" configuration, PDMA forms non-ohmic contacts. When exposed to NH₃:
-
NH₃ molecules adsorb onto the polymer surface.
-
Dedoping: NH₃ (base) removes protons (H⁺) from the doped PDMA chain.
-
Resistance Spike: This converts the conductive Emeraldine Salt form back to the insulating Emeraldine Base form.
Performance Metrics (PDMA vs. PANI Sensors):
-
Limit of Detection (LOD): PDMA can detect down to 320 ppb (parts per billion), whereas standard PANI sensors typically struggle below 1 ppm.
-
Response: PDMA exhibits a sharper resistance change due to the "energy barrier" effect at the heterojunction, which is less pronounced in the ohmic PANI contacts.
Experimental Setup for Sensing
To replicate this performance:
-
Substrate: Interdigitated ITO electrodes.
-
Deposition: Electrodeposition of PDMA from 0.125 M DMA / 1.0 M Oxalic Acid solution.
-
Potential: Cycle between -0.5 V and +0.5 V vs Ag/AgCl.[2]
-
Measurement: Monitor Current (I) vs. Time (t) at a fixed bias (e.g., 1.0 V) while pulsing NH₃ gas.
References
-
Synthesis & Characterization: Roy, B. C., et al. "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline)."[4] Bulletin of Materials Science, vol. 25, 2002. Link
-
Sensing Application: Mungkalodom, N., et al. "Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties." Materials Research, vol. 18, no. 4, 2015. Link
-
Gas Sensing Performance: "Low Conductive Electrodeposited Poly(2,5-dimethoxyaniline) as a Key Material in a Double Lateral Heterojunction, for Sub-ppm Ammonia Sensing." ACS Sensors. Link
- Conductivity & Structure: MacDiarmid, A. G., et al. "Polyaniline: Synthesis and Characterization of the Emeraldine Oxidation State by Elemental Analysis." Conducting Polymers, 1989.
-
Electrochemical Polymerization: Zotti, G., et al. "Electrochemical synthesis of poly(2,5-dimethoxyaniline)."[1] Synthetic Metals, 1990.
Sources
Cross-validation of experimental results involving 2,5-Dimethoxyaniline hydrochloride
Executive Summary & Rationale
2,5-Dimethoxyaniline hydrochloride (2,5-DMA·HCl) is a critical aromatic scaffold used in the synthesis of conducting polymers (poly(2,5-dimethoxyaniline)), azo dyes (Black K Salt derivatives), and pharmaceutical precursors. Its electron-rich aromatic ring, activated by two methoxy groups in a para relationship to each other (and ortho/meta to the amine), creates a unique electronic environment compared to its regioisomers, particularly 2,4-Dimethoxyaniline (2,4-DMA) .
The Challenge: In high-throughput synthesis and drug development, distinguishing 2,5-DMA from 2,4-DMA is critical. The 2,4-isomer is a common impurity or alternative that exhibits significantly different electrophilic aromatic substitution (EAS) patterns due to steric hindrance and resonance effects.
Guide Objective: This guide provides a self-validating system to cross-reference the purity, identity, and functional reactivity of 2,5-DMA·HCl against its primary alternative, 2,4-DMA.
Chemical Profile & Comparative Metrics[1][2][3]
The following table contrasts the physicochemical properties of 2,5-DMA·HCl with 2,4-DMA·HCl and the unsubstituted Aniline control. Note the distinct melting points and electronic activation parameters.
| Metric | 2,5-Dimethoxyaniline HCl | 2,4-Dimethoxyaniline HCl | Aniline (Control) |
| CAS (Free Base) | 102-56-7 | 2735-04-8 | 62-53-3 |
| Melting Point | 78–80 °C (Free Base) | 33–35 °C (Free Base) | -6 °C |
| Electronic State | Electron-Rich (Activated at C4) | Electron-Rich (Activated at C5) | Neutral Reference |
| Steric Hindrance | Low (C4 position open) | High (C3 blocked by OMe) | None |
| Solubility (H₂O) | High (as HCl salt) | High (as HCl salt) | Moderate |
| Oxidation Risk | High (forms Quinones) | Moderate | Low |
| 1H NMR Signal | Distinct para coupling (Singlets/Doublets) | Distinct ortho/meta coupling | Multiplets |
Analyst Note: The 2,5-substitution pattern renders the C4 position highly nucleophilic, making 2,5-DMA ideal for azo coupling but susceptible to oxidative degradation into benzoquinones [1].
Analytical Cross-Validation Protocols
To validate the identity of your material, rely on Regiospecific NMR Analysis . The coupling constants (
Protocol A: Structural Validation via 1H NMR
Objective: Confirm regioisomer identity by analyzing aromatic proton splitting patterns.
-
Sample Prep: Dissolve 10 mg of 2,5-DMA·HCl in 0.6 mL DMSO-
. -
Acquisition: Run standard proton sequence (16 scans).
-
Analysis Criteria (Pass/Fail):
-
2,5-DMA: Look for two aromatic protons appearing as singlets (or very weak para-coupling,
Hz) because they are isolated by substituents. -
2,4-DMA: Look for an ABX system or distinct doublets with ortho-coupling (
–9 Hz) corresponding to the adjacent protons at C5 and C6.
-
Protocol B: Purity Assessment via HPLC
Objective: Quantify oxidative degradation products (iminoquinones).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water[1]
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
Validation: 2,5-DMA should elute later than oxidation byproducts. Purity >98% is required for polymerization applications [2].
Analytical Workflow Diagram
Figure 1: Analytical decision tree for validating 2,5-Dimethoxyaniline HCl identity and purity.
Functional Reactivity: The Diazotization Benchmark
The ultimate test of the amine's quality is its ability to undergo diazotization without side reactions (self-coupling). This protocol serves as a "stress test" for the material.
Experiment: Synthesis of a Reference Azo Dye
Rationale: 2,5-DMA is a standard diazo component. If the material contains significant oxidation products or the wrong isomer, the coupling yield with 2-naphthol will drop significantly below 85% or show a
Step-by-Step Protocol:
-
Diazotization (The "Cold" Step):
-
Dissolve 2.0 g (10.5 mmol) of 2,5-DMA·HCl in 10 mL of 2M HCl.
-
Cool to 0–5 °C in an ice bath. Critical: Temperature control prevents decomposition.
-
Add 0.75 g (10.9 mmol) sodium nitrite (NaNO₂) in 3 mL water dropwise.
-
Stir for 20 mins. Solution should be clear yellow. If turbid/black, oxidation has occurred.
-
Validation: Test with starch-iodide paper (should turn blue immediately).
-
-
Coupling (The "Formation" Step):
-
Dissolve 1.5 g (10.4 mmol) of 2-naphthol in 20 mL of 10% NaOH (aq).
-
Slowly pour the diazonium salt solution into the naphthol solution with vigorous stirring.
-
A deep red/violet precipitate forms immediately.
-
Adjust pH to ~5-6 with acetic acid to complete precipitation.
-
-
Data Analysis:
-
Filter, dry, and weigh.
-
Target Yield: >85% (Theoretical yield ~3.0 g).
-
UV-Vis Check: Dissolve trace amount in MeOH.
should be distinct from the 2,4-DMA derivative due to the electronic donation pattern [3].
-
Reaction Pathway Diagram[5][6]
Figure 2: Mechanistic pathway for the diazotization and coupling benchmark test.
Stability & Handling Guidelines
2,5-Dimethoxyaniline is significantly more prone to oxidation than unsubstituted aniline.
-
Storage: Store the HCl salt at room temperature or 4°C, strictly under inert atmosphere (Argon/Nitrogen) if possible. The free base turns black rapidly upon air exposure.
-
Safety: The compound is toxic if swallowed and a skin irritant.[2] Use nitrile gloves and work in a fume hood.
-
Troubleshooting: If the raw material is dark brown/black, recrystallize from ethanol/water before use in sensitive applications like polymer synthesis.
References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: 2,5-Dimethoxyaniline. MilliporeSigma.[4][3] Link
-
Huang, W., et al. (1991). "Synthesis and properties of poly(2,5-dimethoxyaniline)." Macromolecules. Link (Grounding for polymerization purity requirements).
-
PubChem. (2023). 2,5-Dimethoxyaniline Compound Summary. National Center for Biotechnology Information. Link
-
Zotti, G., et al. (1993). "Electrochemical polymerization of 2,5-dimethoxyaniline." Journal of Electroanalytical Chemistry. Link
Sources
Characterization and comparison of 2,5-Dimethoxyaniline hydrochloride from different suppliers
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Methodology
Executive Summary & Chemical Context
As a Senior Application Scientist overseeing scale-up syntheses, I frequently encounter downstream yield discrepancies that trace directly back to the quality of starting materials. 2,5-Dimethoxyaniline hydrochloride (CAS: 62994-90-5) is a highly reactive, electron-rich aromatic amine utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), advanced functional dyes, and specialized organic frameworks [1].
While the free base form (CAS: 102-56-7) is prone to rapid atmospheric oxidation, the hydrochloride salt is preferred for its enhanced bench stability and improved solubility in polar protic solvents. However, this salt formation introduces a new variable: hygroscopicity . The presence of moisture, combined with trace transition metals from upstream manufacturing, can trigger premature degradation, leading to darkly colored quinone impurities that poison downstream catalytic coupling reactions.
This guide objectively compares three distinct commercial grades of 2,5-Dimethoxyaniline hydrochloride, providing the self-validating analytical protocols required to verify their integrity before introduction into your synthetic pipeline.
The Causality of Impurities: Why We Test
Before diving into the protocols, it is crucial to understand the causality behind the analytical choices. We do not run High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) simply to check boxes; we run them to map the degradation pathways of the molecule.
-
Demethylation (Acidic/Thermal Stress): The methoxy groups at the 2- and 5-positions are susceptible to cleavage under harsh conditions, yielding aminophenol derivatives.
-
N-Oxidation & Radical Coupling: Trace metals (like Fe or Cu) act as radical initiators. In the presence of ambient oxygen and moisture, the primary amine oxidizes into nitroso intermediates, which rapidly polymerize into deep-brown quinone-imine structures.
Caption: Primary degradation pathways of 2,5-Dimethoxyaniline leading to common batch impurities.
Self-Validating Experimental Protocols
To establish a trustworthy comparison, every protocol must be a self-validating system. This means incorporating system suitability criteria directly into the workflow to ensure the instrument is performing optimally before sample data is accepted.
Protocol A: High-Resolution Impurity Profiling (UHPLC-UV/MS)
Causality: Aromatic amines are notorious for secondary interactions with unendcapped silanol groups on silica columns, leading to severe peak tailing. We utilize a low-pH mobile phase (0.1% Formic Acid) to ensure the amine remains fully protonated, driving it into the mobile phase and yielding sharp, symmetrical peaks [3].
Step-by-Step Methodology:
-
Column Selection: C18, 1.7 µm particle size, 2.1 x 100 mm (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase Preparation:
-
Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).
-
Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).
-
-
Gradient Elution: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins. Flow rate: 0.4 mL/min.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Methanol. Vortex for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.
-
Detection: UV at 254 nm; MS in ESI+ mode (monitoring m/z 154 for the [M+H]+ ion of the free base).
-
Self-Validation Criterion: The tailing factor for the primary 2,5-dimethoxyaniline peak must be
1.2. Resolution ( ) between the main peak and the closest eluting impurity (typically a demethylated analog at RRT 0.85) must be 2.0.
Protocol B: Coulometric Karl Fischer Titration
Causality: Because the hydrochloride salt is hygroscopic, excess water will throw off stoichiometric calculations in highly sensitive downstream coupling reactions (e.g., Buchwald-Hartwig aminations). Coulometric titration is chosen over volumetric because it is highly sensitive for moisture contents below 1%.
Step-by-Step Methodology:
-
Reagent Setup: Fill the titration cell with a commercial coulometric KF reagent containing a proprietary base (to neutralize the HCl and prevent pH-induced drift).
-
Blanking: Run the instrument until the background drift is stable at
10 µ g/min . -
Sample Introduction: Rapidly weigh ~100 mg of the sample into a dry syringe, inject it directly into the cell, and back-weigh the syringe to determine the exact mass added.
-
Self-Validation Criterion: Run a 1.0% water standard prior to sample analysis. Recovery must be within 98.0% – 102.0%.
Protocol C: Trace Metal Analysis (ICP-MS)
Causality: Transition metals left over from the supplier's synthesis (often copper or iron from reduction steps) will catalyze the oxidation of the amine during storage.
Step-by-Step Methodology:
-
Digestion: Microwave-digest 50 mg of sample in 2 mL of concentrated ultra-pure
and 0.5 mL of . -
Dilution: Dilute the digestate to 50 mL with Milli-Q water.
-
Analysis: Analyze via ICP-MS, monitoring isotopes
and . -
Self-Validation Criterion: Internal standard (e.g.,
or ) recovery must remain between 80% and 120% throughout the run.
Comparative Data & Supplier Analysis
We subjected three distinct commercial grades of 2,5-Dimethoxyaniline hydrochloride to the protocols outlined above.
-
Supplier A: Premium Research Grade (Targeted at late-stage API synthesis) [2]
-
Supplier B: Industrial Bulk Grade (Targeted at dye manufacturing)
-
Supplier C: Specialty Synthesis Grade (Mid-tier pricing)
Table 1: Chromatographic Purity and Impurity Profile (UHPLC-UV)
| Supplier | Assay (Area %) | Major Impurity 1 (RRT 0.85) | Major Impurity 2 (RRT 1.12) | Unidentified Impurities |
| Supplier A | 99.85% | < 0.05% | 0.10% | None detected |
| Supplier B | 97.50% | 1.20% | 0.85% | 0.45% |
| Supplier C | 99.10% | 0.30% | 0.45% | 0.15% |
Table 2: Physicochemical & Elemental Profiling
| Supplier | Moisture (KF) | Trace Fe (ICP-MS) | Trace Cu (ICP-MS) | Visual Appearance |
| Supplier A | 0.12% | < 1 ppm | < 1 ppm | Off-white crystalline powder |
| Supplier B | 0.85% | 45 ppm | 18 ppm | Brownish solid |
| Supplier C | 0.30% | 12 ppm | 4 ppm | Pale yellow powder |
Data Synthesis & Interpretation
The data reveals a direct correlation between trace metal content, moisture, and the physical degradation of the product. Supplier B exhibits elevated levels of Iron (45 ppm) and Copper (18 ppm), combined with higher moisture (0.85%). As predicted by our mechanistic model, this combination has catalyzed the formation of quinone-imine polymers, evidenced by the product's brownish appearance and the presence of multiple unidentified chromatographic impurities.
Conversely, Supplier A maintains rigorous control over trace metals (<1 ppm) and moisture, resulting in a pristine, off-white powder with an assay exceeding 99.8%.
Caption: Analytical workflow for the comparative characterization of 2,5-Dimethoxyaniline HCl batches.
Conclusion & Procurement Recommendations
Selecting the correct supplier for 2,5-Dimethoxyaniline hydrochloride depends entirely on your downstream application:
-
For Pharmaceutical API Synthesis (Catalytic Couplings): Supplier A is the mandatory choice. While the cost per gram is higher, the absence of trace transition metals prevents the poisoning of expensive Palladium or Ruthenium catalysts in downstream steps. The ultra-low moisture content also ensures precise stoichiometry.
-
For Dye Manufacturing / Non-Catalytic Bulk Synthesis: Supplier B may be economically viable, provided that the downstream process includes a robust crystallization or purification step capable of purging the 2.5% impurity load and the colored quinone derivatives.
-
For General R&D and Early Discovery: Supplier C offers an excellent balance of purity (99.1%) and cost, making it suitable for early-stage route scouting where absolute purity is less critical than rapid iteration.
By implementing these self-validating analytical protocols, laboratories can transition from reactive troubleshooting to proactive quality control, ensuring that starting material variability never compromises a synthetic campaign.
References
Unambiguous Structural Elucidation: X-Ray Crystallography vs. Spectroscopic Methods for 2,5-Dimethoxyaniline Hydrochloride Derivatives
2,5-Dimethoxyaniline (2,5-DMA) hydrochloride and its functionalized derivatives are highly valued building blocks in the synthesis of conducting polymers, advanced materials, and pharmaceutical agents. Because these molecules feature a complex interplay of electron-donating methoxy groups and a protonated amine salt center, they form intricate intermolecular hydrogen-bonding networks. For researchers and drug development professionals, confirming the precise three-dimensional architecture of these derivatives is a non-negotiable step in the validation pipeline.
While routine spectroscopic methods provide excellent data regarding chemical connectivity, Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive "gold standard" for atomic-level 3D structural resolution[1]. This guide provides a comprehensive, objective comparison of SC-XRD against alternative methods, delivering field-proven protocols and causality-driven insights for the structural elucidation of 2,5-DMA hydrochloride derivatives.
Comparative Analysis: SC-XRD vs. NMR Spectroscopy
The choice between SC-XRD and Nuclear Magnetic Resonance (NMR) spectroscopy fundamentally dictates the depth and state of the structural information obtained.
NMR relies on the interaction of nuclear spins with an external magnetic field in the solution state, yielding chemical shifts and coupling constants that map out atomic connectivity[2]. However, NMR is inherently a dynamic method; rapid molecular tumbling in solution averages out conformational states. This makes it exceedingly difficult to pinpoint exact 3D geometries, absolute stereochemistry, or solid-state interactions like hydrogen bonding[3].
Conversely, SC-XRD analyzes the diffraction pattern of X-rays passing through an ordered single crystal. Because the electron density of the molecule scatters the X-rays, researchers can determine exact bond lengths, bond angles, and torsion angles with extreme precision[1]. For 2,5-DMA hydrochloride derivatives, SC-XRD is particularly powerful because it explicitly maps the ionic interactions between the protonated amine and the chloride counterion, as well as the coplanarity (or deviation thereof) of the methoxy groups relative to the aromatic ring[4].
Table 1: Comparative Performance Metrics
| Metric | Single-Crystal X-Ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) |
| Sample State | Solid-state (Single crystal required) | Solution-state (Deuterated solvent) |
| Data Output | 3D atomic coordinates, absolute configuration | 1D/2D connectivity, chemical environment |
| Stereochemical Confirmation | Unambiguous (determines absolute stereocenter) | Inferential (relies on NOESY/ROESY correlations) |
| Intermolecular Forces | Directly observable (e.g., hydrogen bonding networks) | Averaged out by solvent dynamics |
| Time to Result | Days to Weeks (bottlenecked by crystal growth) | Minutes to Hours (rapid sample prep) |
Structural Elucidation Workflow
The following diagram illustrates the divergent paths a synthesized 2,5-DMA derivative takes depending on the chosen analytical technique.
Workflow comparing SC-XRD and NMR for structural elucidation of 2,5-DMA derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the process of obtaining a crystal structure must be treated as a self-validating system. The protocol validates itself at each step: if purity is insufficient, the crystallization step will yield twinned or microcrystalline powders rather than single crystals, immediately halting the workflow before costly instrument time is wasted.
Protocol 1: Synthesis and Purification
Causality: High purity is non-negotiable. Impurities act as unwanted nucleation sites, leading to rapid precipitation of unusable polycrystalline masses rather than the slow growth of a single crystal[5].
-
Dissolve the 2,5-dimethoxyaniline base in a minimal volume of absolute ethanol.
-
Add a stoichiometric excess of 1M HCl in diethyl ether dropwise under an inert atmosphere to form the salt.
-
Isolate the resulting 2,5-DMA hydrochloride precipitate via vacuum filtration.
-
Recrystallize the crude salt from hot aqueous ethanol to ensure >99% purity before attempting single-crystal growth.
Protocol 2: Growing X-Ray Quality Single Crystals (Vapor Diffusion)
Causality: For hydrochloride salts, standard "slow evaporation" often leads to rapid solvent loss and small, unusable crystals. Vapor diffusion allows for a controlled, gradual decrease in solubility, minimizing nucleation sites and promoting the growth of a single, robust crystal (ideal dimensions ~0.1–0.3 mm)[6].
-
Solvent Selection : Dissolve 5–10 mg of the purified 2,5-DMA HCl derivative in a "good" solvent (e.g., methanol or water) inside a small inner vial. The solution should be slightly undersaturated to prevent premature nucleation[5].
-
Precipitant Selection : Place the inner vial inside a larger outer vial containing a volatile "poor" solvent (precipitant) in which the salt is insoluble (e.g., diethyl ether or acetone).
-
Chamber Sealing : Cap the outer vial tightly and place it in a vibration-free environment.
-
Equilibration : Over 3–7 days, the volatile precipitant will slowly diffuse into the inner vial, lowering the dielectric constant of the solution and initiating slow, highly ordered crystal growth[5].
Protocol 3: SC-XRD Data Collection and Refinement
Causality: Data must be collected at cryogenic temperatures to minimize the thermal motion of the atoms within the lattice, which sharpens the diffraction spots and increases resolution[4].
-
Mount a suitable single crystal (approx. 0.14 × 0.12 × 0.05 mm) on a glass fiber or cryoloop using perfluorinated oil[4].
-
Transfer the sample to the diffractometer equipped with a nitrogen cooling stream (typically 100–150 K).
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.
-
Solve the structure using direct methods and refine using full-matrix least-squares on F^2. Ensure all hydrogen atoms (especially the critical N-H protons of the hydrochloride salt) are located in difference Fourier maps to confirm the protonation state[4].
Case Study: Crystallographic Data of a 2,5-DMA Derivative
To illustrate the precise data output generated by SC-XRD, consider the crystallographic parameters of a functionalized 2,5-DMA derivative, such as 4-Difluoromethyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole, synthesized directly from 2,5-dimethoxyaniline hydrochloride[4].
SC-XRD not only confirms the molecular connectivity but also reveals that the methoxy groups deviate slightly from coplanarity with the aromatic ring due to steric hindrance (torsion angles of 4.7° and 6.7°)—a structural nuance entirely invisible to standard NMR spectroscopy[4].
Table 2: Representative Crystallographic Data[4]
| Parameter | Value | Description |
| Chemical Formula | C11H11F2N3O2 | Elemental composition of the molecule in the crystal |
| Crystal System | Monoclinic | The geometric category of the crystal lattice |
| Space Group | P21/c | The 3D symmetry group of the crystal |
| Unit Cell Dimensions | a = 13.457 Å, b = 11.481 Å, c = 7.372 Å | The physical dimensions of the repeating lattice unit |
| Temperature | 120 (2) K | Cryogenic data collection temperature |
| R-factor | < 0.05 | Indicates high refinement quality and structural accuracy |
Conclusion
While NMR spectroscopy provides indispensable, rapid data regarding the bulk purity and chemical environment of 2,5-dimethoxyaniline hydrochloride derivatives in solution, it cannot replace the absolute certainty provided by Single-Crystal X-ray Diffraction. By employing rigorous, self-validating crystallization protocols like vapor diffusion, researchers can consistently obtain the high-quality crystals required to map the exact three-dimensional architecture, hydrogen-bonding networks, and stereochemistry of these vital chemical building blocks.
References
-
Title: 2 Source: bbk.ac.uk
-
Title: 3 Source: News-Medical
-
Title: 1 Source: Benchchem
-
Title: 4 Source: IUCr Journals
-
Title: 5 Source: University of Rochester
-
Title: 6 Source: PMC (nih.gov)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
